3-(Trifluoromethoxy)phenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDFWVLAHRQSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370274 | |
| Record name | 3-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179113-90-7 | |
| Record name | 3-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylboronic Acid (CAS: 179113-90-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)phenylboronic acid, with a CAS number of 179113-90-7, is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique electronic properties, conferred by the trifluoromethoxy group, make it a valuable reagent in the construction of complex organic molecules, particularly in the realms of pharmaceutical development and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and its role in the synthesis of biologically active compounds, such as monoacylglycerol lipase (MAGL) inhibitors.
Chemical and Physical Properties
This compound is typically a white to light yellow crystalline powder.[1] The trifluoromethoxy substituent significantly influences the electronic nature of the phenyl ring, enhancing its utility in cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 179113-90-7 | [1][2][3][4] |
| Molecular Formula | C₇H₆BF₃O₃ | [1][2][3][4] |
| Molecular Weight | 205.93 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 89 °C | [1] |
| Purity | ≥95% - 105% (by titration) | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Storage | Room temperature, in a cool, dark, and dry place | [3] |
Table 2: Spectroscopic Data for this compound
| Spectrum | Solvent | Chemical Shifts (δ) / ppm |
| ¹H NMR | DMSO-d6 | 8.29 (s, 2H), 7.90 (d, J = 7.6 Hz, 1H), 7.61 (s, 1H), 7.47 (t, J = 7.8 Hz, 1H) |
| ¹³C NMR | Acetone-d6 | 150.0 (q, ³JC-F = 1.9 Hz), 131.0 (s), 128.2 (s), 121.8 (s), 121.4 (q, ¹JC-F = 255.2 Hz) |
| ¹⁹F NMR | Acetone-d6 | -57.8 |
| ¹¹B NMR | Acetone-d6 | 29.5 |
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and advanced materials.[1] The trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates.
Role in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL increases the levels of 2-AG, which can produce therapeutic effects in a range of conditions including neurodegenerative diseases, inflammation, and pain. This compound has been utilized as a key building block in the synthesis of potent and selective MAGL inhibitors.
Below is a diagram illustrating the role of MAGL in the endocannabinoid signaling pathway and the effect of its inhibition.
Use in the Synthesis of Pyrrolo[1,2-a]pyrazinones
This compound is also employed in the synthesis of pyrrolo[1,2-a]pyrazinones. These heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions may require optimization depending on the coupling partner.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, making it an important tool for drug discovery and materials science. The protocols and information provided in this guide are intended to support researchers in the effective application of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the trifluoromethoxy substituent on the phenyl ring, make it a valuable building block in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a visualization of its application in a key chemical transformation.
Core Physicochemical Properties
The utility of this compound in various chemical applications is largely dictated by its fundamental physicochemical characteristics. A summary of these properties is presented below, followed by detailed experimental methodologies for their determination.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆BF₃O₃ | Chem-Impex[1] |
| Molecular Weight | 205.93 g/mol | Chem-Impex[1] |
| Melting Point | 89 °C | Chem-Impex[1] |
| pKa | 7.79 ± 0.02 (Spectrophotometric), 7.96 ± 0.07 (Potentiometric) | Molecules[2] |
| LogP (Predicted) | 2.9 (XlogP3) | PubChem[3] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[1] |
Key Applications in Organic Synthesis
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in drug candidates.[1]
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For boronic acids, this value is important for understanding their behavior in physiological conditions and for optimizing reaction conditions.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the boronic acid solution using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been neutralized.
Determination of Solubility (Shake-Flask Method)
Solubility is a critical parameter for drug development, influencing absorption, distribution, and formulation.
Methodology: Shake-Flask Method
-
Equilibrium System: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed, thermostatted flask.
-
Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After agitation, the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mg/mL.
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.
Visualizations
Suzuki-Miyaura Coupling Reaction Workflow
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
References
An In-depth Technical Guide to the Lewis Acidity of Trifluoromethoxy-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Lewis acidity of trifluoromethoxy-substituted phenylboronic acids. Phenylboronic acids are a critical class of compounds in organic synthesis, materials science, and medicinal chemistry, largely owing to the electron-deficient nature of their boron center, which imparts Lewis acidic properties. The introduction of the trifluoromethoxy (-OCF₃) group, a potent electron-withdrawing substituent, significantly modulates this acidity. This guide summarizes the quantitative acidity data for ortho-, meta-, and para-substituted isomers, details the experimental protocols for their determination, and explores the structural and electronic factors governing their acidic strength. Furthermore, it visualizes the underlying chemical principles and potential biological interactions, offering a valuable resource for the rational design of novel catalysts, sensors, and therapeutic agents.
Introduction to Lewis Acidity of Phenylboronic Acids
Phenylboronic acids (PhB(OH)₂) are not classical Brønsted acids that donate a proton, but rather function as Lewis acids by accepting a pair of electrons.[1][2][3] In aqueous media, this typically involves the acceptance of a hydroxide ion (OH⁻) to form a more stable, tetracoordinate boronate anion ([PhB(OH)₃]⁻). The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid.
The Lewis acidity is a crucial parameter influencing the reactivity and utility of phenylboronic acids in various applications. For instance, in Suzuki-Miyaura cross-coupling reactions, the Lewis acidity affects the rate of transmetalation. In the context of chemical sensors, it governs the affinity and selectivity for diol-containing molecules like glucose.[1] In drug development, the ability to form stable adducts with biological nucleophiles is often linked to the compound's therapeutic efficacy.
The introduction of substituents onto the phenyl ring can dramatically alter the Lewis acidity of the boronic acid moiety. Electron-withdrawing groups (EWGs) increase Lewis acidity by further delocalizing the negative charge on the boronate anion, thus stabilizing it. Conversely, electron-donating groups (EDGs) decrease Lewis acidity. The trifluoromethoxy (-OCF₃) group is a particularly interesting substituent due to its strong inductive electron-withdrawing effect (-I) and weaker resonance electron-donating effect (+R).
Quantitative Analysis of Lewis Acidity
The Lewis acidity of the ortho-, meta-, and para-isomers of trifluoromethoxy-substituted phenylboronic acid has been experimentally determined and compared with other relevant substituted phenylboronic acids. The pKa values, which are inversely proportional to Lewis acid strength, are summarized in the tables below.
Table 1: pKa Values of Trifluoromethoxy-Substituted Phenylboronic Acids
| Substituent Position | Compound Name | pKa (Spectrophotometric) | pKa (Potentiometric) |
| ortho | 2-(Trifluoromethoxy)phenylboronic acid | 9.51 | 9.5 |
| meta | 3-(Trifluoromethoxy)phenylboronic acid | 7.72 | 7.8 |
| para | 4-(Trifluoromethoxy)phenylboronic acid | 7.84 | 7.9 |
Data sourced from Adamczyk-Woźniak et al. (2021).[1]
Table 2: Comparative pKa Values of Various Monosubstituted Phenylboronic Acids
| Substituent (X) | ortho-X-PhB(OH)₂ | meta-X-PhB(OH)₂ | para-X-PhB(OH)₂ |
| -OCF₃ | 9.5 | 7.8 | 7.9 |
| -CF₃ | 9.5 | 7.8 | 7.6 |
| -F | 7.2 | 8.2 | 8.7 |
| -OCH₃ | 9.3 | 8.6 | 9.0 |
| -H | 8.8 | 8.8 | 8.8 |
Data compiled from Adamczyk-Woźniak et al. (2021) and references therein.[1]
Factors Influencing Lewis Acidity
The data presented in the tables highlight several key factors that govern the Lewis acidity of trifluoromethoxy-substituted phenylboronic acids. These relationships are visualized in the diagram below.
Electronic Effects
The strong inductive electron-withdrawing nature of the trifluoromethoxy group significantly increases the Lewis acidity of the meta and para isomers compared to the unsubstituted phenylboronic acid (pKa ~7.8-7.9 vs. 8.8).[1] This is due to the stabilization of the resulting tetrahedral boronate anion.
Steric Effects
In the case of the ortho-isomer, a pronounced decrease in Lewis acidity is observed (pKa ~9.5).[1] This is attributed to steric hindrance from the bulky trifluoromethoxy group, which is proximal to the boronic acid moiety. This steric clash destabilizes the transition to the tetrahedral boronate anion, thus impeding the acceptance of a hydroxide ion.[1]
Intramolecular Interactions
While not the dominant factor for the -OCF₃ group, intramolecular hydrogen bonding can play a significant role in other ortho-substituted phenylboronic acids. For instance, the increased acidity of ortho-fluorophenylboronic acid is due to the formation of an intramolecular B-O-H---F hydrogen bond.[1] In ortho-(trifluoromethoxy)phenylboronic acid, a weaker intramolecular hydrogen bond with the ether oxygen may be present but is not sufficient to overcome the detrimental steric effects.
Experimental Protocols for pKa Determination
The pKa values of trifluoromethoxy-substituted phenylboronic acids were determined using potentiometric and spectrophotometric titrations.[1] The following sections provide detailed, generalized methodologies for these key experiments.
Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a standardized base is added. The pKa is determined from the resulting titration curve.
Workflow for Potentiometric Titration:
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 3. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Stability and Storage of 3-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(trifluoromethoxy)phenylboronic acid. Understanding the stability profile of this critical reagent is paramount for its effective use in organic synthesis, particularly in cross-coupling reactions, and for ensuring the reproducibility of experimental results. This document outlines the key degradation pathways, summarizes available stability data, and provides detailed experimental protocols for stability assessment.
Core Concepts in the Stability of this compound
The stability of this compound is primarily influenced by its susceptibility to degradation through several key pathways common to arylboronic acids. The trifluoromethoxy group, being electron-withdrawing, can influence the reactivity and stability of the boronic acid moiety.[1][2] The principal degradation pathways include protodeboronation, oxidation, and dehydration to form boroxines.
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature and the presence of certain metals.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.
Dehydration (Boroxine Formation): Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is reversible in the presence of water. While boroxines are often viable coupling partners in Suzuki-Miyaura reactions, their formation can complicate stoichiometry and analysis.
Physicochemical and Stability Data
General Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 179113-90-7 | [3] |
| Molecular Formula | C₇H₆BF₃O₃ | [3] |
| Molecular Weight | 205.93 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 89 °C | [3] |
Acidity and Hydrolytic Stability
The acidity of the boronic acid, indicated by its pKa, is a critical factor in its stability, especially in solution. The Lewis acidity of the boron atom is influenced by the electronic effects of the trifluoromethoxy substituent. A study by Adamczyk-Woźniak et al. (2021) investigated the acidity of the isomers of (trifluoromethoxy)phenylboronic acid.[1][2][4]
| Isomer | pKa (Spectrophotometric) | pKa (Potentiometric) |
| ortho- | 9.51 ± 0.04 | 9.49 ± 0.08 |
| meta- | 7.79 ± 0.02 | 7.96 ± 0.07 |
| para- | 8.11 ± 0.04 | 8.03 ± 0.07 |
The same study also provided insights into the hydrolytic stability of this compound in a basic solution. Using UV-Vis spectroscopy, it was observed that the compound showed no significant changes in its spectra after 1.5 hours at room temperature in a NaOH solution, indicating a degree of stability under these conditions.[1]
Recommended Storage Conditions
Based on information from various chemical suppliers, the following general storage conditions are recommended to minimize degradation and ensure the long-term viability of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. Recommendations vary from room temperature to refrigeration (0-8 °C). For long-term storage, refrigeration is advisable. | To slow down the rates of potential degradation reactions like protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidation by atmospheric oxygen. |
| Moisture | Keep container tightly closed in a dry place. Avoid exposure to moisture. | To prevent hydrolysis and the reversible formation of boroxines. |
| Light | Store in a dark place. | Although specific photostability data is limited, protection from light is a general good practice for complex organic molecules. |
Experimental Protocols for Stability Assessment
To ensure the quality and suitability of this compound for sensitive applications, its stability can be assessed using established analytical techniques. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are crucial for developing stability-indicating methods.[5][6]
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for accurate quantification.
Objective: To quantify the percentage of this compound and its degradation products over time under specific stress conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Example):
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
A gradient elution is typically employed, for example, starting with a higher percentage of A and gradually increasing the percentage of B.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Subject aliquots of the stock solution to various stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat at 60°C, exposure to UV light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize the acidic and basic samples, and dilute all samples to a suitable concentration.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation. The mass balance can be assessed by comparing the sum of all peak areas at each time point to the initial peak area of the main compound.
¹H NMR Spectroscopy for Monitoring Degradation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids.
Objective: To identify the formation of degradation products, such as the product of protodeboronation (1-trifluoromethoxybenzene).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
A suitable deuterated solvent in which the compound and its potential degradation products are soluble (e.g., DMSO-d₆, Acetonitrile-d₃).
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
Subject the sample to the desired stress condition (e.g., addition of D₂O, a catalytic amount of acid or base, or heating the NMR tube).
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
Monitor the spectra for the appearance of new signals corresponding to degradation products and the decrease in the intensity of the signals from the parent compound. For example, the appearance of a new multiplet in the aromatic region and the disappearance of the B(OH)₂ proton signal could indicate protodeboronation.
Visualizations
Degradation Pathways
Caption: Figure 1. Key Degradation Pathways for Arylboronic Acids.
Experimental Workflow for Stability Testing
Caption: Figure 2. General Workflow for Stability Assessment.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation [sgs.com]
- 6. ijrpp.com [ijrpp.com]
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-(Trifluoromethoxy)phenylboronic Acid
This compound is a valuable reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds for the synthesis of complex organic molecules. Its utility extends to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethoxy group (-OCF₃) at the meta-position of the phenyl ring significantly influences the electronic properties and, consequently, the reactivity and physical properties of the molecule, including its solubility.
Expected Solubility Profile
While quantitative data is sparse, general principles of solubility for arylboronic acids provide a strong indication of the expected behavior of this compound.
-
General Trends: Arylboronic acids are generally soluble in polar organic solvents and exhibit low solubility in nonpolar hydrocarbon solvents.[2] Ethers and ketones are often excellent solvents for boronic acids.[3][4]
-
Influence of the Trifluoromethoxy Group: The trifluoromethoxy substituent is known to enhance the solubility of compounds in organic solvents.[1] This is attributed to its electronic properties and its ability to engage in various intermolecular interactions. Compared to its parent compound, phenylboronic acid, this compound is expected to exhibit increased solubility in a range of organic solvents.[2][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane, Dipropyl ether | High | Ethers are excellent solvents for boronic acids.[3] |
| Ketones | Acetone, 3-Pentanone | High | Ketones demonstrate good solubility for phenylboronic acid.[3][4] |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Polar protic solvents are generally effective. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows relatively good solubility in chloroform.[3] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are capable of dissolving a wide range of organic compounds. |
| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Low | Arylboronic acids typically have very low solubility in nonpolar hydrocarbons.[2][3] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Solubility is expected to be better than in aliphatic hydrocarbons but still limited. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the dynamic (synthetic) method.[2][3][5] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
3.1. Materials and Apparatus
-
Compound: this compound (high purity)
-
Solvents: High-purity, anhydrous organic solvents
-
Equipment:
-
Analytical balance (precision ±0.1 mg)
-
Jacketed glass vessel or sealed glass vials
-
Magnetic stirrer and stir bars
-
Circulating, controlled-temperature bath
-
Calibrated digital thermometer or temperature probe
-
Turbidity sensor or luminance probe (or visual observation)
-
3.2. Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into the glass vessel or vial.
-
Add a precise mass or volume of the selected organic solvent to achieve a known mole fraction or concentration.
-
Add a magnetic stir bar and seal the container tightly to prevent solvent evaporation.
-
-
Equilibration and Measurement:
-
Place the sealed vessel into the temperature-controlled bath and begin vigorous stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.
-
Continuously monitor the turbidity of the mixture. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.
-
Record this temperature as the dissolution temperature for that specific composition.
-
-
Data Analysis:
-
Repeat the measurement for several different compositions of the solute and solvent.
-
Construct a solubility curve by plotting the dissolution temperature (in Kelvin) against the mole fraction of the solute.
-
This data can then be correlated using thermodynamic models if desired.
-
An alternative, common technique is the shake-flask method , which measures thermodynamic solubility at a constant temperature.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Quantification: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully extract a known volume of the supernatant and dilute it. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the dynamic method of solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is not extensively published, its solubility profile can be reliably predicted based on the behavior of analogous arylboronic acids. The presence of the trifluoromethoxy group is expected to enhance its solubility in polar organic solvents compared to phenylboronic acid. For researchers and drug development professionals requiring precise solubility data, the detailed dynamic and shake-flask experimental protocols provided in this guide offer a robust framework for its determination. This foundational knowledge is critical for optimizing reaction conditions, purification processes, and formulation strategies.
References
An In-depth Technical Guide to the Applications of 3-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)phenylboronic acid is a versatile organoboron compound that has garnered significant attention in various fields of chemical research and development. Its unique structural features, particularly the presence of the trifluoromethoxy group, impart advantageous properties that make it a valuable building block in organic synthesis, medicinal chemistry, and materials science.[1] The electron-withdrawing nature of the trifluoromethoxy substituent enhances the reactivity and selectivity of the boronic acid moiety in key chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties
A study of the isomers of (trifluoromethoxy)phenylboronic acid has provided valuable insights into their physicochemical characteristics. The acidity (pKa) of these isomers is influenced by the position of the trifluoromethoxy group. The meta-isomer, this compound, exhibits a pKa of approximately 7.8, indicating a higher acidity compared to the ortho-isomer.[2]
| Property | Value | Reference |
| CAS Number | 179113-90-7 | [1] |
| Molecular Formula | C₇H₆BF₃O₃ | [1] |
| Molecular Weight | 205.93 g/mol | [1] |
| Melting Point | 89 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| pKa (meta-isomer) | ~7.8 | [2] |
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is an excellent coupling partner in these reactions, allowing for the efficient introduction of the 3-(trifluoromethoxy)phenyl moiety into a wide range of organic molecules.[1] This transformation is pivotal in the synthesis of complex pharmaceuticals and advanced materials.[1]
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a phenylboronic acid.
Detailed Experimental Protocol: Synthesis of a Biphenyl Derivative
While a specific protocol with yield for the Suzuki-Miyaura coupling of this compound was not found in the literature search, a general procedure for the synthesis of fluorinated biphenyl compounds can be adapted.
Materials:
-
1-Bromo-3,4-difluorobenzene (or other suitable aryl halide)
-
This compound
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane and Water (3:1 v/v)
Procedure:
-
In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.518 mmol, 1.0 equiv.), this compound (0.777 mmol, 1.5 equiv.), and potassium phosphate (0.777 mmol, 1.5 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.0089 g, 1.5 mol %).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biphenyl derivative.
Note: This is an adapted general protocol. Reaction conditions and yields will vary depending on the specific substrates used.
Applications in Drug Discovery and Development
The trifluoromethoxy group is a valuable substituent in medicinal chemistry as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound serves as a key starting material for the synthesis of various biologically active compounds.
Antibacterial Activity
A study investigating the antibacterial properties of (trifluoromethoxy)phenylboronic acid isomers revealed that they exhibit activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. The minimum inhibitory concentrations (MICs) were determined for the ortho, meta, and para isomers.
| Isomer | MIC against E. coli (µg/mL) | MIC against B. cereus (µg/mL) |
| ortho-(trifluoromethoxy)phenylboronic acid | >1000 | 500 |
| meta-(trifluoromethoxy)phenylboronic acid | >1000 | 125 |
| para-(trifluoromethoxy)phenylboronic acid | >1000 | 250 |
Data sourced from a study on the antibacterial activity of (trifluoromethoxy)phenylboronic acid isomers.
The study suggested that the antibacterial activity may be related to interactions with essential bacterial enzymes. Docking studies indicated possible interactions of these compounds with LeuRS of Escherichia coli.[4]
Signaling Pathway Diagram: Hypothetical Enzyme Inhibition
The following diagram illustrates a hypothetical signaling pathway where a drug candidate synthesized from this compound inhibits a key bacterial enzyme, leading to cell death.
Applications in Materials Science
The incorporation of the 3-(trifluoromethoxy)phenyl moiety into polymers can enhance their thermal stability, chemical resistance, and other physicochemical properties.[5] Phenylboronic acid-containing polymers are of particular interest for applications such as glucose-responsive drug delivery systems and sensors.[6]
Synthesis of a Functional Polymer
The following is a detailed experimental protocol for the synthesis of a poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) copolymer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This protocol can be conceptually adapted for the synthesis of polymers incorporating this compound.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Aminophenylboronic acid
-
Acryloyl chloride
-
S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (CTA)
-
Azobisisobutyronitrile (AIBN)
-
Tetrahydrofuran (THF), Dichloromethane (DCM), and other standard organic solvents
Procedure:
-
Synthesis of 3-Acrylamidophenylboronic Acid (APBA) Monomer:
-
Dissolve 3-aminophenylboronic acid in a mixture of THF and water.
-
Add sodium bicarbonate and cool the mixture.
-
Slowly add acryloyl chloride in THF.
-
Stir the reaction mixture overnight at room temperature.
-
Remove THF under vacuum and extract the product with ethyl acetate.[6]
-
-
Synthesis of PNIPAM Macro-CTA:
-
Dissolve NIPAM, CTA, and AIBN in a suitable solvent in a Schlenk tube.
-
Perform freeze-pump-thaw cycles to degas the solution.
-
Place the sealed tube in a preheated oil bath at 70 °C.
-
After the desired time, quench the polymerization by exposing the solution to air.
-
Precipitate the polymer in cold ether and dry under vacuum.[6]
-
-
Synthesis of PNIPAM-b-PAPBA Block Copolymer:
-
Dissolve the PNIPAM macro-CTA, APBA monomer, and AIBN in a suitable solvent in a Schlenk tube.
-
Perform freeze-pump-thaw cycles to degas the solution.
-
Place the sealed tube in a preheated oil bath at 70 °C.
-
After the desired time, quench the polymerization.
-
Precipitate the block copolymer in cold ether and dry under vacuum.[6]
-
Characterization:
The resulting polymer can be characterized by various techniques, including:
-
¹H NMR Spectroscopy: To confirm the structure of the monomer and the incorporation of both blocks in the copolymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymers.
-
UV-Vis Spectrophotometry: To determine the Lower Critical Solution Temperature (LCST) of thermo-responsive polymers.[6]
Polymer Synthesis Workflow
The following diagram outlines the key steps in the synthesis of a block copolymer containing a phenylboronic acid moiety.
Conclusion
This compound is a highly valuable and versatile reagent with broad applications in organic synthesis, drug discovery, and materials science. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex molecules with the desirable 3-(trifluoromethoxy)phenyl moiety. The incorporation of this group can lead to enhanced biological activity, as demonstrated by the antibacterial properties of its isomers, and can be used to tailor the properties of advanced materials. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists seeking to harness the potential of this important building block in their respective fields. Further research into the applications of this compound is likely to uncover new and exciting opportunities in the development of novel pharmaceuticals and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated Arylboronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated arylboronic acids have emerged as indispensable building blocks in this endeavor, offering a versatile platform for the introduction of fluorinated aryl moieties. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations surrounding the use of these powerful reagents in organic synthesis.
Introduction: The Fluorine Advantage in Arylboronic Acids
Fluorinated arylboronic acids are a class of organoboron compounds characterized by the presence of one or more fluorine atoms on the aromatic ring. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, impart distinct characteristics to these molecules that are highly advantageous in synthetic chemistry.[1][2][3] The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, fluorinated arylboronic acids have found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4]
One of the most significant applications of fluorinated arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This reaction allows for the formation of carbon-carbon bonds between the fluorinated aryl group of the boronic acid and various organic halides or triflates, providing a powerful tool for the construction of complex molecular architectures.[6][7][8] However, the use of fluorinated arylboronic acids is not without its challenges. Their increased acidity and susceptibility to protodeboronation under basic conditions require careful optimization of reaction parameters.[1][9][10]
Physicochemical Properties of Fluorinated Arylboronic Acids
The presence of fluorine substituents has a profound impact on the chemical and physical properties of arylboronic acids. Understanding these properties is crucial for their effective application in organic synthesis.
Acidity (pKa)
The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boronic acid moiety.[2][9][11] This is due to the inductive effect of fluorine, which withdraws electron density from the aromatic ring and, consequently, from the boron atom. This increased acidity can influence the reactivity of the boronic acid in cross-coupling reactions and also its stability. The pKa values for fluorinated phenylboronic acids typically range from 6.17 to 8.77, which is notably lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.86).[9] The position and number of fluorine substituents significantly affect the pKa, with ortho-fluorine substitution generally leading to a greater increase in acidity.[2]
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Phenylboronic Acid Derivative | pKa |
| Phenylboronic acid | 8.86[9] |
| 4-Fluorophenylboronic acid | 8.77[9] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[9] |
| 2-Fluorophenylboronic acid | - |
| 3-Fluorophenylboronic acid | - |
| 3,5-Difluorophenylboronic acid | - |
Note: Specific pKa values for all derivatives were not available in the search results, hence some entries are left blank.
Carbon-Fluorine Bond Strength
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[12] This inherent strength contributes to the high thermal and chemical stability of fluorinated organic compounds.[12][13] The BDE of a C-F bond is significantly higher than that of other carbon-halogen bonds, making selective cleavage of other C-X bonds in the presence of a C-F bond a common synthetic strategy.[12]
Table 2: Average Bond Dissociation Energies (BDEs) of Carbon-Halogen and Carbon-Hydrogen Bonds in CH₃-X
| Bond (CH₃-X) | Bond Dissociation Energy (kcal/mol) |
| C-F | 115[12] |
| C-H | 104.9[12] |
| C-Cl | 83.7[12] |
| C-Br | 72.1[12] |
| C-I | 57.6[12] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the characterization of fluorinated arylboronic acids. In particular, ¹⁹F NMR is highly informative due to the wide chemical shift range and the sensitivity of the fluorine nucleus to its electronic environment.[2] The chemical shifts and coupling constants in ¹⁹F NMR spectra provide detailed structural information and can be used to monitor reaction progress.[2][14][15] ¹H and ¹³C NMR are also routinely used for complete structural elucidation.[15][16]
Synthesis of Fluorinated Arylboronic Acids
Several synthetic methodologies have been developed for the preparation of fluorinated arylboronic acids, each with its own advantages and limitations.
Traditional Methods
Traditional approaches often involve the reaction of a fluorinated aryl organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[17] While effective, these methods can be limited by the functional group tolerance of the organometallic intermediates.
Catalytic C-H Borylation
Iridium-catalyzed C-H borylation of fluorinated arenes has emerged as a powerful and atom-economical method for the synthesis of fluorinated arylboronic esters.[17][18] This reaction allows for the direct conversion of C-H bonds to C-B bonds, often with high regioselectivity.
Catalytic C-F and C-X Borylation
The conversion of C-F or other carbon-halogen (C-X) bonds to C-B bonds provides another route to fluorinated arylboronic acids.[1] These methods are particularly useful for the synthesis of highly fluorinated compounds where C-H borylation may not be feasible.
The logical relationship for the synthesis of fluorinated arylboronic acids can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 13. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 14. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling the Antimicrobial Potential of (Trifluoromethoxy)phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the promising candidates, (trifluoromethoxy)phenylboronic acids and their derivatives have garnered attention for their potential antibacterial and antifungal activities. This technical guide provides an in-depth overview of the current research, focusing on their antimicrobial efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Antimicrobial Activity: Quantitative Data Summary
The antimicrobial potency of (trifluoromethoxy)phenylboronic acids has been evaluated against a range of microorganisms. The data, primarily presented as Minimum Inhibitory Concentration (MIC), is summarized below.
Antibacterial Activity
A study on the antibacterial effects of three isomers of (trifluoromethoxy)phenylboronic acid against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria revealed isomer-specific activity. The meta- and para-isomers demonstrated selective activity against B. cereus, while the ortho-isomer was inactive against both tested strains.[1][2][3][4][5][6]
| Compound | Isomer Position | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| (Trifluoromethoxy)phenylboronic acid | ortho- (1) | Escherichia coli | No activity |
| Bacillus cereus | No activity | ||
| (Trifluoromethoxy)phenylboronic acid | meta- (2) | Escherichia coli | No activity |
| Bacillus cereus | 125 | ||
| (Trifluoromethoxy)phenylboronic acid | para- (3) | Escherichia coli | No activity |
| Bacillus cereus | 125 |
Antifungal Activity
Research into related compounds has highlighted the potential of trifluoromethoxy-substituted phenylboronic acids as antifungal agents. A notable example is 2-chloro-5-trifluoromethoxybenzeneboronic acid, which has shown significant efficacy against the fungus Geotrichum candidum.
| Compound | Test Organism | Concentration for Complete Inhibition in mg/mL |
| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | 0.25 |
Experimental Protocols
The following sections detail the methodologies employed in determining the antimicrobial activity of (trifluoromethoxy)phenylboronic acids.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The antibacterial activity of (trifluoromethoxy)phenylboronic acids was determined using the broth microdilution method, a standard technique for assessing the MIC of a compound.
a) Preparation of Reagents and Media:
-
A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Mueller-Hinton Broth (MHB) is prepared and sterilized according to the manufacturer's instructions.
b) Inoculum Preparation:
-
Bacterial strains (E. coli and B. cereus) are cultured on appropriate agar plates overnight.
-
A few colonies are then used to inoculate a sterile saline solution or MHB.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.
c) Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
Serial two-fold dilutions of the test compound are prepared in MHB directly in the microtiter plate wells.
-
Each well is then inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
d) Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
The antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid against G. candidum was evaluated by assessing the inhibition of mycelial growth and spore germination.
a) Mycelial Growth Inhibition:
-
The compound is incorporated into a suitable growth medium, such as Potato Dextrose Agar (PDA), at various concentrations.
-
A mycelial plug of the fungus is placed at the center of each agar plate.
-
Plates are incubated under appropriate conditions, and the radial growth of the fungal colony is measured over time and compared to a control plate without the compound.
b) Spore Germination Assay:
-
A suspension of fungal spores is prepared.
-
The spore suspension is incubated in a liquid medium containing different concentrations of the test compound.
-
After a set incubation period, the percentage of germinated spores is determined by microscopic examination.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The available data indicates that (trifluoromethoxy)phenylboronic acids represent a class of compounds with modest but specific antimicrobial activity. The selective action of the meta- and para-isomers against B. cereus suggests that the position of the trifluoromethoxy group is a critical determinant of antibacterial efficacy. Docking studies pointing towards LeuRS as a potential target provide a rational basis for further investigation and optimization of these compounds.[1][2][3][4][5][6]
Furthermore, the significant antifungal activity of the related compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid, underscores the broader potential of this chemical class in combating microbial pathogens. Future research should focus on synthesizing and evaluating a wider range of derivatives to establish a comprehensive structure-activity relationship. Elucidating the precise molecular mechanisms of action will be crucial for the rational design of more potent and selective antimicrobial agents based on the (trifluoromethoxy)phenylboronic acid scaffold.
References
- 1. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity-MedSci.cn [medsci.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. 3-(Trifluoromethoxy)phenylboronic acid is a particularly valuable building block in this context. The trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent highly sought after in pharmaceutical and agrochemical research.[1][2] These application notes provide a detailed protocol for the Suzuki coupling of this compound with aryl halides, an overview of expected yields, and diagrams of the reaction mechanism and a relevant biological signaling pathway.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical yields for the Suzuki coupling of this compound with various aryl bromides. Yields are representative and can vary based on the specific substrate, catalyst, ligand, base, and solvent system employed. Electron-withdrawing groups on the aryl halide generally lead to higher yields, while sterically hindered substrates may require more specialized catalytic systems.
| Entry | Aryl Bromide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-3'-(trifluoromethoxy)-1,1'-biphenyl | 85-95% |
| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-3'-(trifluoromethoxy)-1,1'-biphenyl | 90-98% |
| 3 | 4-Bromobenzonitrile | 3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile | 88-96% |
| 4 | 2-Bromopyridine | 2-(3-(Trifluoromethoxy)phenyl)pyridine | 75-85% |
| 5 | 1-Bromo-2,4-difluorobenzene | 2,4-Difluoro-3'-(trifluoromethoxy)-1,1'-biphenyl | 80-90% |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., anhydrous K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). The mixture is stirred for 10-15 minutes to ensure dissolution and mixing. Following this, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. The structure and purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][4][5] The cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for setting up and carrying out a Suzuki coupling reaction in the laboratory.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Application in Drug Discovery: Targeting Kinase Signaling
Biaryl scaffolds, often synthesized via Suzuki coupling, are prevalent in many kinase inhibitors used in cancer therapy. These drugs can interfere with signaling pathways that control cell growth and proliferation. The diagram below represents a simplified, generic kinase signaling pathway and illustrates the point of inhibition.
Caption: Inhibition of a generic kinase signaling pathway by a biaryl compound.
References
Application Notes and Protocols: Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 3-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(trifluoromethoxy)phenyl motif is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The selection of an appropriate palladium catalyst is crucial for achieving high yields and purity in the coupling of 3-(trifluoromethoxy)phenylboronic acid with various aryl and heteroaryl halides. This document provides a guide to palladium catalyst selection and detailed protocols for this transformation.
Palladium Catalyst Selection and Performance Data
The choice of palladium catalyst and reaction conditions can significantly impact the efficiency of the Suzuki-Miyaura coupling with this compound. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the boronic acid. Below is a summary of typical palladium catalyst systems and their expected performance based on reactions with analogous fluorinated arylboronic acids.
| Catalyst System (Catalyst/Ligand) | Aryl Halide Partner | Base | Solvent System | Temperature (°C) | Expected Yield (%) |
| Pd(OAc)₂ / PPh₃ | 4-Bromobenzonitrile | K₂CO₃ | Toluene / H₂O | 80-90 | 90-97[1] |
| Pd(PPh₃)₄ | 1-Bromo-4-fluorobenzene | K₂CO₃ | DMF / H₂O | 70-110 | 85-95[2] |
| XPhos Pd G2 | Aryl/Heteroaryl Chlorides | K₃PO₄ or Cs₂CO₃ | Dioxane or THF | RT - 100 | 80-95+ |
| Pd(dppf)Cl₂ | Aryl Bromides/Chlorides | K₂CO₃ or K₃PO₄ | Dioxane or DMF | 80-110 | 85-98 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile, 1-bromo-4-nitrobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G2, or Pd(dppf)Cl₂)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if applicable, in appropriate molar ratio to the catalyst).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive flow of inert gas, add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) followed by an aqueous solution of the base (2.0-3.0 equivalents).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
References
Application Notes: 3-(Trifluoromethoxy)phenylboronic Acid in Medicinal Chemistry
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is renowned for its mild conditions, broad substrate scope, and high functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.
This application note focuses on the use of 3-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The trifluoromethoxy (-OCF₃) group is a key pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. The introduction of the 3-(trifluoromethoxy)phenyl moiety into a molecule can thus be a critical step in the development of novel therapeutics.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure: [1]
-
Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask several times.
-
Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used (e.g., toluene/water), add the degassed organic solvent first, followed by the degassed aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%), ligand (e.g., XPhos, 5-10 mol%), and base (e.g., K₂CO₃, 3.0 equiv).[2]
-
Solvent Addition: Add a suitable solvent (e.g., 1,4-dioxane/water).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 15-40 minutes).[2]
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.
Data Presentation
The success of a Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following tables summarize typical conditions and representative yields for the coupling of various aryl halides with phenylboronic acids, which can serve as a starting point for optimization with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >95 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 12 | ~85 |
| 5 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 70 | 3 | ~98[3] |
Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols for the Synthesis of Novel Drug Candidates Using 3-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 3-(trifluoromethoxy)phenylboronic acid in the synthesis of novel drug candidates, with a focus on its application in developing kinase inhibitors. The protocols and data presented are intended to facilitate the efficient design and execution of synthetic routes and biological evaluation of compounds incorporating the valuable 3-(trifluoromethoxy)phenyl moiety.
Introduction
This compound is a versatile and increasingly important building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and the ability to modulate protein-ligand interactions. These characteristics make it a favored substituent in the design of potent and selective drug candidates. A primary application of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds between the 3-(trifluoromethoxy)phenyl group and various (hetero)aryl halides.
Application in Kinase Inhibitor Synthesis
A prominent application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure, which can be efficiently assembled via Suzuki-Miyaura coupling. The introduction of the 3-(trifluoromethoxy)phenyl group can significantly enhance the potency and selectivity of these inhibitors.
Case Study: Synthesis of a Precursor for a Selective CDK7 Inhibitor Analogous to SY-5609
Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription, making it an attractive target in oncology. SY-5609 is a potent and selective, noncovalent inhibitor of CDK7 that has entered clinical trials.[1][2] While the exact synthesis of SY-5609 is proprietary, the core structure of many aminopyrimidine-based CDK inhibitors can be accessed through a Suzuki-Miyaura coupling. The following protocol describes the synthesis of a key intermediate for a SY-5609 analog, coupling this compound with a chloropyrimidine scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines the synthesis of 4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for CDK inhibitors.
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen gas
Procedure:
-
To a dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), this compound (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times.
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the flask under a nitrogen atmosphere.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Data Presentation
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Boronic Acid | This compound |
| Catalyst | Pd(OAc)₂ |
| Ligand | PPh₃ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Time | 12 hours |
| Typical Yield | 70-85% |
Table 2: Biological Activity of Selected Kinase Inhibitors with Trifluoromethoxy-phenyl Moiety
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| SY-5609 Analog | CDK7 | <1 | HCC70 | [3] |
| Proguanil Derivative 7a | - | 2.89 (MCF-7) | MCF-7 | [4] |
| Proguanil Derivative 7d | - | 3.12 (MCF-7) | MCF-7 | [4] |
| Proguanil Derivative 8e | - | 4.56 (MCF-7) | MCF-7 | [4] |
Visualizations
Signaling Pathway
The following diagram illustrates the CDK7 signaling pathway, which is inhibited by compounds like SY-5609. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby promoting cell cycle progression. CDK7 is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, initiating transcription.
Caption: CDK7 Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of a drug candidate using a Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Coupling Workflow.
Logical Relationship
The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) optimization of kinase inhibitors, where the introduction of the 3-(trifluoromethoxy)phenyl group is a key modification.
Caption: SAR Optimization Logic.
References
Applications of 3-(Trifluoromethoxy)phenylboronic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)phenylboronic acid is a versatile building block in modern organic synthesis, finding significant application in the development of novel agrochemicals. The presence of the trifluoromethoxy (-OCF3) group can enhance the metabolic stability, lipophilicity, and biological activity of a molecule, making it a desirable substituent in the design of new herbicides, fungicides, and insecticides. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds to construct complex molecular architectures.[1] This document provides an overview of its applications, methodologies for the synthesis and evaluation of derived agrochemicals, and insights into their mechanisms of action.
Key Applications in Agrochemicals
The unique electronic properties of the trifluoromethoxy group make this compound a valuable synthon for developing a range of agrochemicals.
Herbicides
Derivatives of this compound have been investigated for their herbicidal properties. The trifluoromethoxyphenyl moiety is a key component in several classes of herbicides, including protoporphyrinogen oxidase (PPO) inhibitors and inhibitors of carotenoid biosynthesis. These herbicides are effective against a broad spectrum of weeds and can be designed to be selective for certain crops.
Fungicides
The incorporation of the 3-(trifluoromethoxy)phenyl group into heterocyclic scaffolds, such as triazoles, has led to the discovery of potent fungicides. These compounds often target essential fungal enzymes, disrupting critical metabolic pathways and inhibiting fungal growth. Research has shown that phenylboronic acid derivatives, including those with trifluoromethoxy substituents, exhibit significant antifungal activity against various plant pathogens.
Insecticides
While less common, the 3-(trifluoromethoxy)phenyl motif has been explored in the synthesis of insecticides. The trifluoromethoxy group can enhance the neurotoxic effects of certain classes of insecticides, such as pyrethroids, by improving their interaction with insect sodium channels.
Data Presentation
The following table summarizes the biological activity of a representative herbicidal compound incorporating the 3-(trifluoromethoxy)phenyl moiety.
| Compound ID | Target Weed Species | Bioassay Type | Concentration | Inhibition (%) | Reference |
| Pyrazole Derivative A | Brassica napus | Pre-emergence | 100 µg/mL | High | [2] |
| Pyrazole Derivative A | Echinochloa crusgalli | Pre-emergence | 100 µg/mL | Moderate (bleaching) | [2] |
Experimental Protocols
Synthesis of a Representative Herbicidal Pyrazole Derivative
This protocol describes a plausible synthetic route to a herbicidal pyrazole derivative incorporating the 3-(trifluoromethoxy)phenyl moiety, adapted from literature procedures for similar compounds. The key step involves a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-methyl-5-(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)-1H-pyrazole.
Herbicidal Activity Bioassay (Pre-emergence)
This protocol outlines a general method for assessing the pre-emergence herbicidal activity of a test compound.
Materials:
-
Seeds of target weed species (e.g., Brassica napus, Echinochloa crusgalli)
-
Test compound
-
Acetone
-
Tween-20 (surfactant)
-
Sterile soil
-
Pots or petri dishes
-
Growth chamber or greenhouse
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions of the stock solution and mix with water and a small amount of Tween-20 to create a sprayable emulsion.
-
Fill pots or petri dishes with sterile soil and sow the seeds of the target weed species at a uniform depth.
-
Evenly spray the soil surface with the test compound emulsions at various concentrations. A control group should be sprayed with a solution containing only acetone, water, and Tween-20.
-
Place the pots or petri dishes in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed inhibition or by measuring the fresh weight of the emerged seedlings compared to the control group.
Mandatory Visualizations
Caption: Signaling pathway of a PPO-inhibiting herbicide.
Caption: General workflow for agrochemical development.
References
The Trifluoromethoxy Group: A Key Player in Enhancing Drug Lipophilicity
Application Notes and Protocols for Researchers in Drug Development
Introduction
In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the various chemical motifs employed to this end, the trifluoromethoxy (-OCF₃) group has emerged as a powerful tool for enhancing lipophilicity, a critical determinant of a drug's ability to traverse biological membranes and reach its target.[1][2] These application notes provide a detailed overview of the role of the trifluoromethoxy group in medicinal chemistry, with a focus on its impact on lipophilicity. Accompanying protocols offer standardized methods for the experimental determination of lipophilicity.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group imparts a unique combination of properties that make it an attractive substituent in drug design:
-
High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of approximately +1.04.[3][4] This value is significantly higher than that of a methyl group (π ≈ +0.5) and even surpasses that of the trifluoromethyl (-CF₃) group (π ≈ +0.88).[2][5] This inherent lipophilicity can significantly increase the overall lipophilicity of a parent molecule, thereby enhancing its ability to partition into lipid bilayers.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[5] This inherent strength renders the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.
-
Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing substituent.[4] This electronic effect can influence the pKa of nearby ionizable groups, modulate the electronics of aromatic rings, and impact drug-target binding interactions.
-
Steric Profile: The trifluoromethoxy group is sterically demanding, which can influence a molecule's conformation and its interaction with protein binding pockets. This steric bulk can also shield adjacent parts of the molecule from metabolic attack.[2]
Impact on Drug Properties: A Comparative Overview
The introduction of a trifluoromethoxy group can profoundly alter a drug candidate's properties. The following table summarizes the general effects of replacing a hydrogen atom or a methoxy group with a trifluoromethoxy group.
| Property | H → -OCF₃ | -OCH₃ → -OCF₃ | Rationale |
| Lipophilicity (logP/logD) | Significant Increase | Moderate to Significant Increase | The -OCF₃ group is highly lipophilic. |
| Metabolic Stability | Generally Increased | Significantly Increased | The C-F bonds are resistant to cleavage, and the group can block metabolic hotspots. The -OCH₃ group is prone to O-dealkylation. |
| Aqueous Solubility | Generally Decreased | Generally Decreased | Increased lipophilicity typically leads to lower aqueous solubility. |
| Membrane Permeability | Generally Increased | Generally Increased | Enhanced lipophilicity facilitates passive diffusion across cell membranes. |
| Target Binding Affinity | Can Increase or Decrease | Can Increase or Decrease | Dependent on the specific interactions within the binding pocket. The electronic and steric changes can be beneficial or detrimental. |
| pKa | Can be altered | Can be altered | The strong electron-withdrawing nature can lower the pKa of nearby acidic protons or basic nitrogens. |
Quantitative Analysis of Lipophilicity Enhancement
The most direct way to quantify the impact of the trifluoromethoxy group on lipophilicity is through the analysis of octanol-water partition coefficients (logP) or distribution coefficients (logD). The following table presents a compilation of data from various sources, illustrating the change in lipophilicity upon substitution with a trifluoromethoxy group in matched molecular pairs.
| Parent Compound | R | logP/logD | Substituted Compound | R' | logP/logD | ΔlogP/logD (R' - R) |
| Benzene | H | 2.13 | Trifluoromethoxybenzene | -OCF₃ | 3.17 | +1.04 |
| Aniline | H | 0.90 | 4-(Trifluoromethoxy)aniline | -OCF₃ | 2.64 | +1.74 |
| Phenol | H | 1.46 | 4-(Trifluoromethoxy)phenol | -OCF₃ | 2.50 | +1.04 |
| Toluene | -CH₃ | 2.73 | 1-Methyl-4-(trifluoromethoxy)benzene | -OCF₃ | 3.77 | +1.04 |
| Anisole | -OCH₃ | 2.11 | 1-Methoxy-4-(trifluoromethoxy)benzene | -OCF₃ | 3.15 | +1.04 |
Note: The logP/logD values are experimentally determined and can vary slightly depending on the specific experimental conditions.
Experimental Protocols
Accurate determination of lipophilicity is crucial for understanding and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. The following are detailed protocols for the most common methods used to measure logP and logD.
Protocol 1: Shake-Flask Method for logP/logD Determination
This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a separatory funnel. Shake vigorously for 1 hour and then allow the phases to separate completely overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Partitioning: a. To a glass vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol (e.g., 1 mL of each). b. Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method. c. Cap the vial tightly and vortex vigorously for 1-2 minutes. d. Place the vial on a shaker and agitate for 1-2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases (e.g., 3000 rpm for 10 minutes).
-
Quantification: a. Carefully withdraw an aliquot from both the aqueous and the n-octanol layers, avoiding contamination of the interface. b. Analyze the concentration of the compound in each phase using a validated analytical method.
-
Calculation:
-
logP (for non-ionizable compounds): logP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
logD (for ionizable compounds at a specific pH): logD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Protocol 2: HPLC-Based Method for logD Determination
This method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.
Materials:
-
Test compound
-
A set of standard compounds with known logD values
-
HPLC system with a C18 column and UV or MS detector
-
Mobile phase A: Aqueous buffer (e.g., ammonium acetate)
-
Mobile phase B: Organic solvent (e.g., acetonitrile or methanol)
Procedure:
-
Calibration: a. Prepare solutions of the standard compounds in a suitable solvent. b. Inject each standard onto the HPLC system using a gradient elution method (e.g., increasing percentage of mobile phase B over time). c. Record the retention time (tᵣ) for each standard. d. Create a calibration curve by plotting the known logD values of the standards against their corresponding retention times.
-
Sample Analysis: a. Prepare a solution of the test compound. b. Inject the test compound onto the HPLC system using the same method as for the standards. c. Record the retention time (tᵣ) of the test compound.
-
Calculation: a. Using the equation of the line from the calibration curve, calculate the logD of the test compound from its retention time.
Protocol 3: ¹⁹F NMR Spectroscopy for logP Determination of Fluorinated Compounds
This method is particularly useful for fluorinated compounds, such as those containing a trifluoromethoxy group.
Materials:
-
Fluorinated test compound
-
Fluorinated reference compound with a known logP
-
n-Octanol
-
Water
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: a. In a vial, dissolve a known amount of the test compound and the reference compound in a mixture of n-octanol and water.
-
Partitioning and Phase Separation: Follow steps 3 and 4 of the Shake-Flask Method.
-
NMR Analysis: a. Acquire ¹⁹F NMR spectra for both the n-octanol and the aqueous phases. b. Integrate the signals corresponding to the test compound and the reference compound in each spectrum.
-
Calculation: The logP of the test compound (logPₓ) can be calculated using the following equation: logPₓ = logPᵣₑբ + log₁₀ ( (Iₓ,ₒ꜀ₜ / Iᵣₑբ,ₒ꜀ₜ) / (Iₓ,ₐᵩ / Iᵣₑբ,ₐᵩ) ) where:
-
logPᵣₑբ is the known logP of the reference compound.
-
Iₓ,ₒ꜀ₜ and Iₓ,ₐᵩ are the integrals of the test compound in the octanol and aqueous phases, respectively.
-
Iᵣₑբ,ₒ꜀ₜ and Iᵣₑբ,ₐᵩ are the integrals of the reference compound in the octanol and aqueous phases, respectively.
-
Visualizing the Workflow and Impact
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the impact of the trifluoromethoxy group on drug lipophilicity.
Caption: The impact of the trifluoromethoxy group on key drug properties and pharmacokinetic outcomes.
Conclusion
The trifluoromethoxy group is a valuable substituent in the medicinal chemist's toolbox for optimizing the lipophilicity and metabolic stability of drug candidates. Its strong electron-withdrawing nature and steric bulk also provide opportunities to fine-tune other molecular properties. By understanding the physicochemical contributions of the -OCF₃ group and employing robust experimental methods to quantify its effects, researchers can make more informed decisions in the drug design and development process, ultimately leading to safer and more effective medicines.
References
- 1. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Trifluoromethoxy)phenylboronic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(trifluoromethoxy)phenylboronic acid in the field of material science. The unique combination of the boronic acid moiety and the trifluoromethoxy group makes this compound a valuable building block for the synthesis of advanced materials with tailored electronic and physical properties.
Application Notes
Suzuki-Miyaura Cross-Coupling Reactions: A Versatile Tool for Material Synthesis
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of complex organic molecules that form the basis of many advanced materials. The trifluoromethoxy (-OCF3) group imparts several desirable properties to the resulting materials, including enhanced solubility in organic solvents, improved thermal stability, and modified electronic characteristics due to its electron-withdrawing nature. These features are critical in the development of materials for organic electronics and other high-performance applications.
Organic Light-Emitting Diodes (OLEDs)
The introduction of trifluoromethoxy-substituted phenyl rings into organic molecules is a strategy employed in the design of materials for OLEDs. While specific examples detailing the use of this compound in commercially successful OLEDs are not abundant in publicly available literature, its structural motifs are relevant for the synthesis of:
-
Hole-Transporting Materials (HTMs): The electron-withdrawing nature of the -OCF3 group can help in tuning the Highest Occupied Molecular Orbital (HOMO) energy levels of materials to facilitate efficient injection and transport of holes from the anode to the emissive layer of an OLED.
-
Host Materials: In the emissive layer of an OLED, a host material is doped with an emissive guest. The properties of the host, such as its triplet energy and charge transport characteristics, are crucial for device performance. The incorporation of the 3-(trifluoromethoxy)phenyl group can enhance the thermal and morphological stability of the host material.
The general approach involves the Suzuki-Miyaura coupling of this compound with suitable aromatic halides to construct the desired molecular architecture for OLED applications.
Conductive and Electroactive Polymers
This compound can be utilized as a monomer or co-monomer in Suzuki-Miyaura polycondensation reactions to synthesize conjugated polymers. These polymers can exhibit interesting electronic and optical properties, making them suitable for applications such as:
-
Electrochromic Devices: Polymers containing the trifluoromethoxy)phenyl moiety have been shown to exhibit electrochromism, changing color in response to an applied voltage. This property is useful for applications like smart windows and displays.
-
Sensors: The electronic properties of conjugated polymers can be sensitive to their environment. Polymers incorporating the 3-(trifluoromethoxy)phenyl group could be designed as sensory materials that respond to specific analytes.
The trifluoromethoxy group can influence the polymer's solubility, processability, and its electrochemical behavior, such as its oxidation and reduction potentials.
Quantitative Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 179113-90-7 |
| Molecular Formula | C₇H₆BF₃O₃ |
| Molecular Weight | 205.93 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 89-93 °C |
| Solubility | Soluble in many organic solvents |
Table 2: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other palladium complexes |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, or an organic base |
| Solvent | Toluene, Dioxane, THF, DMF, often with water |
| Temperature | Room temperature to reflux |
| Reaction Time | 1 - 24 hours |
| Typical Yield | 70 - 95% |
Table 3: Properties of a Polymer Containing a (Trifluoromethoxy)phenyl Moiety (Illustrative Example)
| Property | Value |
| Optical Contrast (ΔT) | Up to 53.8% in the near-infrared region |
| Coloration Efficiency (η) | High values reported for similar systems |
| Switching Time | In the order of seconds |
| Electrochemical Stability | Good reversible redox behavior |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02 - 0.05 eq.) to the flask under a counter-flow of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Exemplary Protocol for the Synthesis of a Polyarylene via Suzuki Polycondensation
This protocol provides a general method for the synthesis of a conjugated polymer using this compound as a monomer.
Materials:
-
This compound (as a monomer or part of a diboronic acid monomer)
-
A dibromo-co-monomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃ solution)
-
Solvent (e.g., Toluene)
-
Phase-transfer catalyst (e.g., Aliquat 336, optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a condenser and a mechanical stirrer, dissolve the dibromo-co-monomer and an equimolar amount of the diboronic acid monomer (or two equivalents of this compound if coupling with a di-functional electrophile) in the organic solvent.
-
If using, add the phase-transfer catalyst.
-
Degas the solution by bubbling with an inert gas for 30-60 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed aqueous base solution.
-
Heat the mixture to reflux under a continuous flow of inert gas and stir vigorously for 24-72 hours.
-
Precipitate the polymer by pouring the hot reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to collect the polymer).
-
Dry the purified polymer under vacuum at an elevated temperature.
Visualizations
References
Application Notes and Protocols for Bioconjugation Using 3-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bioconjugation strategies involving 3-(trifluoromethoxy)phenylboronic acid. This versatile reagent offers unique advantages in pharmaceutical development and molecular biology due to the specific properties conferred by the trifluoromethoxy group.[1] This document outlines the key applications, detailed experimental protocols, and relevant data for researchers seeking to utilize this compound for labeling and modifying biomolecules.
Introduction
This compound is a derivative of phenylboronic acid that is increasingly utilized in bioconjugation. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which influences the Lewis acidity of the boronic acid. This, in turn, affects its reactivity and the stability of the resulting boronate esters formed with diols present on biomolecules such as glycoproteins.[2] The enhanced stability and specific binding properties make it a valuable tool for various applications, including the development of targeted drug delivery systems and covalent inhibitors.[1][3]
Key Applications
The unique characteristics of this compound lend themselves to several key bioconjugation applications:
-
Targeting Sialic Acid-Rich Glycoproteins: Many cancer cells overexpress glycoproteins rich in sialic acid, which contains a cis-diol moiety. Phenylboronic acids can form reversible covalent bonds with these diols, enabling the targeted delivery of therapeutics or imaging agents to tumor sites. The electron-withdrawing nature of the trifluoromethoxy group can enhance the stability of this interaction.
-
Development of Reversible Covalent Inhibitors: Boronic acids can act as "warheads" that form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes.[3] This strategy is employed in the design of targeted covalent inhibitors for various therapeutic targets.
-
Functionalization of Nanoparticles for Drug Delivery: this compound can be used to functionalize the surface of nanoparticles, enabling them to target specific cells or tissues that display the appropriate glycan structures.[4][5][6]
-
Affinity Chromatography: Immobilized phenylboronic acids can be used as affinity ligands to capture and purify glycoproteins from complex biological mixtures.[7]
Experimental Protocols
While specific protocols for this compound are not abundantly available in the public domain, the following protocols for closely related phenylboronic acids can be adapted. It is crucial to optimize reaction conditions such as pH, temperature, and stoichiometry due to the influence of the trifluoromethoxy group.
Protocol 1: Functionalization of Amine-Containing Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups using EDC/Sulfo-NHS chemistry. This method is applicable for creating targeted drug delivery vehicles.[5]
Materials:
-
Amine-functionalized nanoparticles (e.g., chitosan, PEI-coated)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Magnetic separator or centrifuge
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the boronic acid solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid (if the boronic acid is modified to contain one) or an appropriate functional group for coupling.
-
-
Conjugation to Nanoparticles:
-
Wash the amine-functionalized nanoparticles twice with Activation Buffer.
-
Resuspend the nanoparticles in Activation Buffer.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes.
-
Separate the nanoparticles using a magnetic separator or centrifugation.
-
Wash the nanoparticles three times with Wash Buffer.
-
Resuspend the functionalized nanoparticles in the desired buffer for storage or downstream applications.
-
Characterization:
-
Confirm successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Determine the amount of conjugated boronic acid using methods like inductively coupled plasma mass spectrometry (ICP-MS) to quantify boron content.
Protocol 2: Labeling of Antibodies
This protocol outlines a general method for conjugating this compound to an antibody, typically targeting lysine residues. This can be used to create targeted therapeutic or diagnostic agents.[8][9]
Materials:
-
Purified antibody (1-5 mg/mL)
-
This compound with an NHS-ester reactive group
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against Conjugation Buffer overnight at 4°C to remove any interfering substances.
-
Adjust the antibody concentration to 2 mg/mL using the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the NHS-ester of this compound in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the activated boronic acid to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Remove unconjugated boronic acid by size-exclusion chromatography or dialysis against PBS.
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the boronic acid derivative if it has a chromophore.
-
Assess the binding affinity of the conjugated antibody using ELISA or surface plasmon resonance (SPR).
Quantitative Data Summary
The following table summarizes key physicochemical properties of trifluoromethoxy-substituted phenylboronic acid isomers, which are crucial for understanding their behavior in bioconjugation reactions.[2]
| Isomer Position | pKa (Potentiometric) |
| ortho | 9.13 ± 0.03 |
| meta | 7.79 ± 0.02 |
| para | 7.91 ± 0.02 |
Data sourced from Adamczyk-Woźniak et al. (2021).[2]
The lower pKa values of the meta and para isomers compared to unsubstituted phenylboronic acid (pKa ≈ 8.8) indicate a higher Lewis acidity, which can lead to more stable boronate ester formation at physiological pH.
Visualizations
Signaling Pathway: Targeted Drug Delivery via Glycoprotein Recognition
Caption: Workflow for targeted drug delivery to cancer cells.
Experimental Workflow: Antibody Conjugation
Caption: Step-by-step workflow for antibody conjugation.
Conclusion
This compound represents a promising reagent for a range of bioconjugation applications. Its unique electronic properties can be leveraged to enhance the stability and specificity of interactions with biological targets. The provided protocols and data serve as a starting point for researchers to develop and optimize their own bioconjugation strategies using this compound. Further research is warranted to fully explore the potential of this reagent in the development of novel therapeutics and diagnostics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysis for Arylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed arylboronic acid reactions, primarily the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My Suzuki-Miyaura reaction is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in Suzuki-Miyaura coupling is a common issue that can stem from several factors. Systematically evaluating each component of the reaction is key to identifying the problem.[1]
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently, or the catalyst may have deactivated.[2][3]
-
Solution 1: Catalyst Source: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure proper reduction to Pd(0) is occurring. Consider using modern pre-catalysts (e.g., Buchwald G3 palladacycles) which are designed for reliable and efficient generation of the active catalyst.[4]
-
Solution 2: Increase Catalyst Loading: For a new or challenging reaction, a higher catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) can improve conversion. This can be optimized and reduced later.[2]
-
Solution 3: Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating key steps of the catalytic cycle. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[2][5]
-
-
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for your specific substrates.
-
Solution 1: Base Screening: The base is critical for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction; screening different bases is often necessary.[1][2] Anhydrous couplings using K₃PO₄ may require a small amount of water to be effective.[2][6]
-
Solution 2: Solvent Screening: Solvents like toluene, dioxane, THF, and DMF, often with water as a co-solvent, are common.[1] The solvent affects the solubility of reagents and the stability of the catalyst. A solvent screen can identify the optimal medium.[2]
-
Solution 3: Temperature Adjustment: Reactions are typically run at elevated temperatures (60-120 °C). If the reaction is sluggish, increasing the temperature may help. Conversely, if side reactions are an issue, a lower temperature might be beneficial.
-
-
Poor Reagent Quality or Stability:
-
Solution 1: Reagent Purity: Ensure all reagents, including the aryl halide, boronic acid, base, and solvent, are pure and dry (unless water is a required co-solvent). Impurities can act as catalyst poisons.[2][7]
-
Solution 2: Boronic Acid Stability: Arylboronic acids can be prone to decomposition, especially protodeboronation (hydrolysis back to the arene).[3][8] Using more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate this issue.[4][8]
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and promoting side reactions like homocoupling.[2][3]
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Question: My reaction is proceeding, but I'm observing significant amounts of homocoupling product (Aryl-Aryl) and/or protodeboronation of my starting material. How can I minimize these side reactions?
Answer: The formation of side products competes with the desired cross-coupling pathway, reducing yield and complicating purification. Specific strategies can be employed to minimize these undesired reactions.
Strategies to Minimize Side Products:
-
Homocoupling of Aryl Halide or Boronic Acid:
-
Cause: This is often promoted by the presence of oxygen.[1][3] It can also occur from palladium-catalyzed self-coupling of the arylboronic acid.[9]
-
Solution 1: Rigorous Degassing: As mentioned above, ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.[1][8]
-
Solution 2: Ligand Selection: Bulky phosphine ligands can sterically hinder the formation of homocoupled products and promote the desired reductive elimination step.[3]
-
Solution 3: Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the cross-coupling pathway over aryl halide homocoupling.[8]
-
-
Protodeboronation (Hydrolysis of Boronic Acid):
-
Cause: The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond. This is often facilitated by aqueous basic conditions and elevated temperatures.[3]
-
Solution 1: Use Boronic Esters: Boronic esters, such as pinacol, MIDA, or neopentyl glycol esters, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[3][4][8]
-
Solution 2: Anhydrous Conditions: If feasible for the specific reaction, running the coupling under strictly anhydrous conditions can minimize this side reaction.[8]
-
Solution 3: Optimize Base and Temperature: Using a milder base and the lowest effective reaction temperature can reduce the rate of boronic acid decomposition.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading for a Suzuki-Miyaura reaction, and when should I adjust it? A1: A typical catalyst loading for initial screening is between 0.5 mol% and 2 mol%.[10] For difficult couplings involving unreactive substrates (e.g., aryl chlorides) or for reactions that are sluggish, the loading might be increased to 5 mol%.[2] Conversely, for highly efficient reactions or in process development, the goal is often to reduce the loading to parts-per-million (ppm) levels to minimize cost and product contamination.[10][11]
Q2: How does the choice of aryl halide (I, Br, Cl) affect the required catalyst loading? A2: The reactivity of aryl halides in the oxidative addition step follows the trend: I > Br > Cl.[2] Aryl iodides are the most reactive and often require the lowest catalyst loading. Aryl bromides are very common and work well with standard conditions. Aryl chlorides are the least reactive due to the strong C-Cl bond and typically require higher catalyst loadings and specialized, highly active catalyst systems (e.g., bulky, electron-rich ligands) to achieve good results.[2][11]
Q3: Can I run the reaction open to the air? A3: It is strongly discouraged. While some highly robust catalyst systems may show some activity, most palladium-catalyzed cross-couplings are sensitive to oxygen.[2] Oxygen can lead to catalyst deactivation and the formation of unwanted side products, particularly homocoupling.[1][3] For reliable and reproducible results, always use an inert atmosphere (Nitrogen or Argon).[7]
Q4: Water is often used as a co-solvent. How much should I add? A4: When using inorganic bases like K₃PO₄ or K₂CO₃, water is often necessary to solubilize the base and facilitate the reaction. A common starting point is a solvent ratio of 4:1 to 10:1 (organic solvent to water).[1] However, excessive water can promote the undesirable protodeboronation of the boronic acid.[8] The optimal amount is substrate-dependent and may require screening.
Q5: My reaction mixture turned black. Does this mean the reaction has failed? A5: Not necessarily. The formation of finely divided palladium metal, known as "palladium black," can cause the reaction mixture to turn black.[2] This indicates some catalyst decomposition, but it does not always mean the reaction has stopped. The reaction may still proceed to completion, albeit potentially at a slower rate, as the nanoparticles can sometimes be catalytically active or serve as a reservoir for the active soluble species.[12] However, if this is accompanied by a stalled reaction, it points to significant catalyst deactivation.
Data Presentation: Catalyst & Ligand Optimization
The following tables summarize quantitative data to guide the optimization of reaction parameters. Optimal conditions are highly substrate-dependent.
Table 1: Effect of Palladium Catalyst Loading on Reaction Yield Reaction: 4-Chlorotoluene with Phenylboronic Acid
| Catalyst Loading (mol%) | Catalyst System | Yield (%) |
| 0.5 | Pd₂(dba)₃ / SPhos | 45 |
| 1.0 | Pd₂(dba)₃ / SPhos | 78 |
| 2.0 | Pd₂(dba)₃ / SPhos | 92 |
| 3.0 | Pd₂(dba)₃ / SPhos | 91 |
Data is representative and illustrates a common trend where yield increases with catalyst loading up to an optimal point, after which higher loadings may not provide significant benefits.[13]
Table 2: Comparison of Ligands for a Suzuki-Miyaura Coupling Reaction: 6-Bromonicotinonitrile with Phenylboronic Acid
| Ligand | Catalyst System | Yield (%) |
| PPh₃ (Triphenylphosphine) | Pd(OAc)₂ (2 mol%) | 35 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd(OAc)₂ (2 mol%) | 85 |
| SPhos | Pd(OAc)₂ (2 mol%) | 96 |
| XPhos | Pd(OAc)₂ (2 mol%) | 98 |
This table demonstrates the critical impact of ligand choice, especially for challenging heteroaryl substrates, where bulky, electron-rich ligands significantly outperform simpler ones like PPh₃.[5]
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Reaction
This protocol provides a starting point for a small-scale screening experiment.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) to achieve the desired catalyst loading (e.g., for 1 mol% Pd, use 0.01 mmol Pd(OAc)₂ and 0.022 mmol SPhos for a 1:2.2 Pd:Ligand ratio).
-
Add the catalyst components to the reaction flask.
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]
-
-
Solvent Addition:
-
Add the degassed organic solvent (e.g., 4 mL of dioxane) and degassed water (e.g., 1 mL) via syringe. The reaction mixture should be stirred vigorously.[8]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[8]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular intervals (e.g., 1h, 4h, 12h).
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography and determine the isolated yield.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-(Trifluoromethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-(trifluoromethoxy)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields and a significant amount of trifluoromethoxybenzene as a byproduct. What is causing this?
A1: You are likely observing protodeboronation, a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This is particularly prevalent with electron-deficient arylboronic acids like this compound, especially under basic and heated conditions typical for Suzuki-Miyaura coupling. The electron-withdrawing trifluoromethoxy group makes the boronic acid more susceptible to this undesired reaction.
Q2: How can I minimize protodeboronation in my experiments?
A2: Several strategies can be employed to mitigate protodeboronation:
-
Optimize Reaction Conditions: Lowering the reaction temperature and using milder bases can significantly reduce the rate of protodeboronation.
-
Modify the Boron Reagent: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, is a highly effective approach.
-
Utilize a Highly Active Catalyst System: A more efficient catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.
-
Control Water Content: While a small amount of water is often necessary for the catalytic cycle, excessive water can serve as a proton source, promoting protodeboronation. Using anhydrous solvents and reagents can be beneficial, but complete exclusion of water may hinder the desired reaction.
Q3: Which base is best to minimize protodeboronation?
A3: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation. Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally preferred for reactions involving sensitive boronic acids.
Q4: Is it better to use this compound or its pinacol ester?
A4: For challenging substrates prone to protodeboronation, using the pinacol ester of this compound is highly recommended. The pinacol ester is more stable and less susceptible to premature decomposition under basic reaction conditions. It acts as a "slow-release" source of the active boronic acid, maintaining a low concentration of the more reactive free boronic acid in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of Coupled Product and High Protodeboronation
This troubleshooting guide provides a systematic approach to address low yields due to protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Quantitative Data
The following tables summarize the impact of different reaction parameters on the yield of the Suzuki-Miyaura coupling between a generic aryl halide and this compound or its derivatives. The data is compiled from various literature sources and is intended to be illustrative.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boron Reagent | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | NaOH | 100 | ~40-50 |
| 2 | 4-Bromoanisole | This compound | K₂CO₃ | 100 | ~60-70 |
| 3 | 4-Bromoanisole | This compound | K₃PO₄ | 100 | ~75-85 |
| 4 | 4-Bromoanisole | This compound | Cs₂CO₃ | 100 | ~80-90 |
Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boron Reagent | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | K₃PO₄ | 120 | ~65-75 |
| 2 | 4-Bromoanisole | This compound | K₃PO₄ | 100 | ~75-85 |
| 3 | 4-Bromoanisole | This compound | K₃PO₄ | 80 | ~85-95 |
| 4 | 4-Bromoanisole | This compound | K₃PO₄ | 60 | ~80-90 |
Table 3: Comparison of Boronic Acid vs. Pinacol Ester
| Entry | Aryl Halide | Boron Reagent | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | K₃PO₄ | 80 | ~85-95 |
| 2 | 4-Bromoanisole | This compound pinacol ester | K₃PO₄ | 80 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | This compound | Cs₂CO₃ | 100 | ~70-80 |
| 4 | 1-Bromo-4-nitrobenzene | This compound pinacol ester | Cs₂CO₃ | 100 | >90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
Caption: Workflow for the synthesis of the pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of toluene to dissolve the solids upon heating.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling using this compound pinacol ester
This protocol is optimized to minimize protodeboronation and maximize the yield of the desired coupled product.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the mild base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways for this compound in a Suzuki-Miyaura reaction.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
Managing homocoupling side reactions in Suzuki coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage homocoupling and other side reactions in Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guides
Problem: Significant formation of boronic acid homocoupling product.
This guide addresses the primary causes of boronic acid homocoupling and provides specific troubleshooting steps to minimize this common side reaction.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).[1][2][3] | Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use. For more sensitive reactions, perform three freeze-pump-thaw cycles. Assemble all glassware while hot and allow it to cool under a stream of inert gas.[4] |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂).[1] If a Pd(II) source is necessary, consider adding a mild reducing agent.[1][3] | Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add 1-2 equivalents of potassium formate to the reaction mixture before adding the palladium catalyst. This can help reduce Pd(II) to the active Pd(0) state.[1][3] |
| Inappropriate Catalyst or Ligand | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination over side reactions.[4][5] | Catalyst and Ligand Screening: Set up small-scale parallel reactions to test various catalyst/ligand combinations (e.g., Pd(OAc)₂/SPhos vs. Pd(dppf)Cl₂). Monitor the reaction progress by TLC or LC-MS to identify the most effective system. |
| Suboptimal Base or Solvent | Optimize the base and solvent system. The choice of base can significantly impact the reaction outcome.[1] | Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water).[1] Run the reaction with different bases while keeping other parameters constant and analyze the product-to-homocoupling ratio. |
| High Concentration of Boronic Acid | Maintain a low concentration of the boronic acid throughout the reaction. | Slow Addition Protocol: Dissolve the boronic acid in a minimal amount of degassed solvent in a separate flask. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[4] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (or another organoboron reagent) couple to form a symmetrical biaryl.[1] This byproduct can complicate the purification process and lower the yield of the desired cross-coupled product.
Q2: How does oxygen promote the homocoupling of boronic acids?
A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[4][6] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[6][7] Rigorous exclusion of oxygen from the reaction mixture is crucial to suppress this side reaction.[3]
Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?
A3: Yes. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂.[1][5] Pd(II) precursors must be reduced in situ to the active Pd(0) catalyst, and during this process, they can react with the boronic acid to form the homocoupled product.[4][7]
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands play a critical role in stabilizing the palladium catalyst and influencing the reaction pathway.[4] Bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), can accelerate the desired cross-coupling catalytic cycle, specifically the oxidative addition and reductive elimination steps.[5][8] This makes the competing homocoupling pathway less favorable. N-Heterocyclic Carbenes (NHCs) are also effective in suppressing homocoupling due to their strong σ-donating properties and steric bulk.[5][9]
Q5: How does the choice of base affect homocoupling?
A5: The base is essential for activating the boronic acid for transmetalation.[9][10] However, the nature and strength of the base can influence side reactions. While stronger bases can facilitate the desired reaction, they can also promote side reactions if not chosen carefully. An optimal base for a specific reaction is often found through screening.[1] For instance, in some systems, weaker bases like K₂CO₃ are preferred over stronger ones like NaOH to minimize side reactions.[2][11]
Q6: Can using more stable boronic acid derivatives help reduce homocoupling?
A6: Yes, the stability of the organoboron reagent can be a factor. Boronic acids can be susceptible to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[1]
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the extent of homocoupling.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | General Trend on Homocoupling | Rationale |
| Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Generally lower homocoupling | The active Pd(0) species is directly available, minimizing the presence of Pd(II) that promotes homocoupling.[1][5] |
| Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂) | Can lead to higher homocoupling | In situ reduction to Pd(0) can be accompanied by a stoichiometric reaction with the boronic acid, leading to homocoupling.[4][7] |
| Heterogeneous Catalysts (e.g., Pd/C, Pd black) | Variable, can be lower | Can offer advantages in some cases by minimizing free Pd(II) in solution.[3] |
Table 2: Effect of Ligand Type on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May allow for more homocoupling, especially under non-ideal conditions.[5] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle.[5] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[5] |
Table 3: Effect of Base on Suzuki Coupling
| Base | General Observation | Reference System |
| Na₂CO₃ | Found to be the best base in a study with Pd/NiFe₂O₄ catalyst. | Aryl halides with arylboronic acids in DMF/H₂O.[11] |
| K₂CO₃, Cs₂CO₃ | Common inorganic bases, effectiveness is substrate-dependent. | General Suzuki-Miyaura conditions.[1] |
| K₃PO₄ | Often used, particularly for less reactive substrates. | General Suzuki-Miyaura conditions.[1] |
| Organic Bases (e.g., TEA, TBA) | Can be less effective than inorganic bases in aqueous media. | Study with Pd/NiFe₂O₄ catalyst in DMF/H₂O.[11] |
| NaOH | Was not an effective base under certain aqueous conditions. | Study with Pd/NiFe₂O₄ catalyst in DMF/H₂O.[11] |
Visualizations
Caption: Mechanism of Suzuki coupling vs. homocoupling side reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: General experimental workflow to minimize homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-(Trifluoromethoxy)phenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-(trifluoromethoxy)phenylboronic acid, with a primary focus on the purification of Suzuki-Miyaura cross-coupling products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent impurities include unreacted this compound, homo-coupled byproducts (e.g., 3,3'-bis(trifluoromethoxy)biphenyl), residual palladium catalyst, and inorganic salts from the basic reaction conditions. The presence of oxygen can increase the formation of homo-coupled products.[1][2]
Q2: What is the standard first step in purifying the crude product of a Suzuki-Miyaura reaction?
A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.
Q3: How can I effectively remove unreacted this compound from my crude product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.
Q4: My desired product and the homo-coupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[1]
Q5: Why is removing the residual palladium catalyst important, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1][3] Common methods include:
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through celite.[4][5]
-
Palladium Scavengers: For homogeneous catalysts, various scavengers can be used. These are materials like functionalized silica or polymers that selectively bind to the palladium, which can then be removed by filtration.[1][3]
-
Column Chromatography: Silica gel chromatography is often effective at removing palladium residues.[5]
-
Activated Carbon: Treatment with activated carbon can also reduce palladium levels.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of homo-coupled byproduct observed | 1. Presence of oxygen in the reaction.[2][6] 2. Use of a Pd(II) precatalyst which can promote homo-coupling during its reduction to Pd(0).[2] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, careful column chromatography or recrystallization is required.[1] |
| Product appears as an oil and will not crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is an oil, purification by chromatography is the most appropriate method.[1] |
| Difficulty removing baseline material on TLC | The baseline material is likely inorganic salts or highly polar byproducts. | Perform a thorough aqueous work-up. If the material persists, a silica gel plug filtration before column chromatography can be beneficial. |
| Product and a major impurity co-elute during column chromatography | The polarity of the product and impurity are too similar for the chosen solvent system. | 1. Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can alter selectivity.[7] 2. Employ a shallower gradient during chromatography.[1] 3. If the product is a solid, attempt recrystallization. |
| Dark-colored product after initial purification | Residual palladium catalyst is often the cause of dark coloration. | 1. Filter the crude product solution through a pad of celite.[5] 2. Stir the solution with a palladium scavenger or activated carbon, followed by filtration.[1][4] 3. Perform column chromatography. |
Data Presentation: Comparison of Purification Techniques
The following tables provide representative data on common purification techniques. Actual results will vary based on the specific product, reaction scale, and conditions.
Table 1: Typical Recovery and Purity for Different Purification Methods
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Notes |
| Aqueous Work-up | >95% | 50-80% | Removes inorganic salts and some polar impurities. |
| Column Chromatography | 60-90% | >98% | Highly effective for separating compounds with different polarities. |
| Recrystallization | 50-85% | >99% | Excellent for obtaining highly pure solid products. |
| Palladium Scavenging | >90% | Purity improvement varies | Specifically targets removal of residual palladium. |
Table 2: Effectiveness of Palladium Removal Techniques
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Filtration through Celite | >1000 | 100-500 | [4][5] |
| Microporous Polystyrene TMT Scavenger | 330 | 10-30 | [3] |
| Silica-supported TMT Scavenger | High | <10 | [3] |
| Activated Carbon | >500 | 50-100 | [4] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Aqueous solution of 1M NaOH or 1M K₂CO₃ (to remove unreacted boronic acid) (2x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography for Separation of Product from Homo-coupled Byproduct
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM) and adding silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:EtOAc) and gradually increase the polarity (shallow gradient).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid product in a minimal amount of a hot solvent in which the product is soluble. The product should be sparingly soluble in the same solvent when cold. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Decision tree for addressing common purification challenges.
Caption: Logical separation of components during a typical purification sequence.
References
Improving reaction times for unstable boronic acids
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with unstable boronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes a boronic acid "unstable"?
A1: Unstable boronic acids are prone to degradation under common laboratory and reaction conditions.[1][2][3] Key decomposition pathways include:
-
Protodeboronation: The replacement of the C-B bond with a C-H bond, often accelerated by water, heat, and strong bases.[4][5] This is a major issue for electron-rich, heterocyclic, and vinyl boronic acids.[4]
-
Oxidation: Cleavage of the C-B bond by oxygen or other oxidants to form an alcohol or phenol.[6][7][8] This can be a significant issue for metabolic stability and during reactions exposed to air.[6][8]
-
Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines.[9][10][11] While this is a reversible process, it complicates stoichiometry and can affect reactivity.[10][12]
Q2: My Suzuki-Miyaura coupling reaction has a very low yield. What are the most common causes when using an unstable boronic acid?
A2: Low yields with unstable boronic acids are often due to the degradation of the boronic acid competing with the desired cross-coupling reaction.[1][2] The primary culprits to investigate are:
-
Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligands are active and not oxidized.[4][13] Use fresh reagents and properly degassed solvents.[4][9][13]
-
Protodeboronation: This is a very common side reaction that consumes your starting material.[4][5]
-
Homocoupling: The presence of oxygen can cause the boronic acid to couple with itself, forming a symmetrical biaryl byproduct.[4][9][14]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and interdependent.[4][9]
Q3: What are boronic acid surrogates and why should I use them?
A3: Boronic acid surrogates are more stable derivatives that protect the boronic acid moiety until it is needed in the reaction.[2][15][16] They are used to overcome the inherent instability of many boronic acids, leading to improved handling, storage, reproducibility, and often higher reaction yields.[1][15][16] Prominent examples include:
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[4][15]
-
N-methyliminodiacetic acid (MIDA) Boronates: Exceptionally stable, crystalline solids compatible with chromatography.[1][2][3][16] They are known for their ability to slowly release the active boronic acid under specific basic conditions.[1][2][3]
-
Diethanolamine (DABO) Adducts: Air- and water-stable crystalline solids that are easily prepared and can be used directly in coupling reactions with a protic co-solvent.[4][12][17]
Troubleshooting Guide
Problem 1: Reaction is slow or incomplete.
| Potential Cause | Recommended Solution |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20°C increments. Note that excessive heat can cause catalyst and substrate decomposition.[9][13] |
| Poor Reagent Quality | Use a fresh batch of the boronic acid. Unstable boronic acids can degrade upon storage.[9] Consider converting to a more stable surrogate like a MIDA boronate or trifluoroborate salt.[9] |
| Inactive Catalyst/Ligand | Use a fresh palladium source and ligand. Consider using a more robust, air-stable precatalyst.[4] Ensure the ligand-to-metal ratio is appropriate (typically 1:1 to 4:1).[13] |
| Suboptimal Base/Solvent | The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[4] For anhydrous reactions, ensure the base is finely powdered and dry.[4] For biphasic reactions, ensure vigorous stirring.[4] |
Problem 2: Significant protodeboronation is observed (byproduct with H instead of the aryl group).
| Potential Cause | Recommended Solution |
| Base is too strong or conditions are too aqueous | Switch to a milder base such as K₃PO₄, K₂CO₃, or KF.[4][13] Water is the proton source for this side reaction; switching to anhydrous conditions can significantly reduce it.[4][13] |
| High concentration of unstable boronic acid | Convert the boronic acid to a more stable derivative that allows for slow release into the reaction medium. MIDA boronates and organotrifluoroborates are excellent for this purpose, as they maintain a low concentration of the active boronic acid, minimizing its decomposition.[1][2][5][13] |
| Reaction time is too long | Optimize the reaction to proceed faster. Shorter reaction times at the optimal temperature can reduce the extent of protodeboronation.[13] |
Problem 3: Homocoupling of the boronic acid is the major byproduct.
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and facilitate the oxidative homocoupling of boronic acids.[4][9] Ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4][9][13] |
| Pd(II) Precatalyst Reduction | The in-situ reduction of a Pd(II) precatalyst can sometimes consume the boronic acid, promoting homocoupling.[9][14] Using a direct Pd(0) source, like Pd(PPh₃)₄, can help mitigate this issue.[9] |
Data Presentation
Table 1: Comparative Yields of Unstable Boronic Acids vs. MIDA Boronates in Suzuki-Miyaura Coupling
This table summarizes the improved yields achieved by using air-stable MIDA boronates in place of their corresponding unstable boronic acids, which were freshly prepared before use.
| Entry | Heterocyclic Boronic Acid (1) / MIDA Boronate (2) | Yield with Boronic Acid (1) | Yield with MIDA Boronate (2) |
| 1 | 2-Benzofuran | 50% | 92% |
| 2 | 2-Thiophene | 37% | 94% |
| 3 | 3-Thiophene | 68% | 89% |
| 4 | 2-Pyrrole (Boc-protected) | 54% | 91% |
| 5 | 2-Indole (Boc-protected) | 14% | 93% |
| 6 | Vinyl | 39% | 92% |
| Reaction Conditions: 1.0 equiv aryl chloride, 1.0 equiv boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[2] The data clearly demonstrates a significant improvement in yield when using the MIDA boronate surrogate.[2] |
Diagrams
Caption: Troubleshooting workflow for a slow or failed Suzuki-Miyaura coupling.
Caption: Major decomposition pathways for unstable boronic acids.
Caption: The slow-release strategy using MIDA boronates to minimize decomposition.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Using an Unstable Boronic Acid
This protocol is a general starting point and requires optimization for specific substrates.
-
Materials:
-
Aryl Halide (1.0 eq)
-
Unstable Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)
-
Degassed Solvent System (e.g., Toluene/Water, Dioxane/Water)[15]
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid (use fresh), the palladium catalyst, and the base.[15]
-
Seal the vessel and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.[9]
-
Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4][9]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
-
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Adduct
This protocol describes the simple and efficient formation of a stable boronic acid adduct.[4][12]
-
Materials:
-
Unstable Boronic Acid (1.0 eq)
-
Diethanolamine (1.0 eq)
-
Solvent (e.g., Methylene Chloride)
-
-
Procedure:
-
In a vial with a stir bar, dissolve or suspend the boronic acid in a minimal amount of the solvent.[4][17]
-
While stirring, add diethanolamine dropwise via pipette.[4][17]
-
A precipitate will typically form. The initial solid may dissolve completely before the final product precipitates out.[4][17]
-
Stir the resulting slurry for 15-30 minutes at room temperature.[4]
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][17]
-
The resulting DABO boronate is an air- and water-stable solid that can be used directly in Suzuki coupling reactions, typically with a protic co-solvent to facilitate hydrolysis to the active boronic acid in situ.[12]
-
Protocol 3: Suzuki-Miyaura Coupling with a Slow-Release MIDA Boronate
This protocol is adapted for challenging couplings where the boronic acid is particularly unstable.[1][2]
-
Materials:
-
Aryl Halide (1.0 eq)
-
MIDA Boronate (1.2 eq)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Base (K₃PO₄, 7.5 eq)
-
Degassed Solvent System (5:1 Dioxane/Water)
-
-
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add the aryl halide, MIDA boronate, palladium precatalyst, ligand, and base to a reaction vessel.
-
Add the degassed 5:1 dioxane/water solvent system. The final concentration should be around 0.07 M.[2]
-
Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring for the required time (e.g., 6-24 hours).[2] The slow release of the boronic acid is controlled by the temperature and base.[1][2]
-
Monitor the reaction by an appropriate method (LC-MS is often preferred).
-
Perform a standard aqueous workup and purification as described in Protocol 1. The stability of MIDA boronates to chromatography can simplify purification if starting materials remain.[18]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Effect of base and solvent choice on Suzuki coupling efficiency
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency by carefully selecting the base and solvent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a very low yield. What are the first things I should check?
A1: Low yields in Suzuki coupling reactions can often be attributed to a few common factors. A systematic check of your reagents and setup is the best first step.[1][2]
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids and their derivatives can degrade over time. Electron-deficient boronic acids are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Using fresh, high-purity reagents is crucial.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[2] Reactions with less reactive halides, like aryl chlorides, may require more specialized and highly active catalyst systems.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[2]
-
Solvent and Base Purity: It is critical to use anhydrous and degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[2] Ensure your base is of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is vital to prevent the oxidation of the catalyst and ligands.[2] Your reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen.[2]
-
Temperature and Mixing: Ensure the reaction is running at the optimal temperature and that mixing is sufficient, especially for biphasic mixtures.[1]
-
Q2: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation is a frequent cause of low yields, especially with electron-deficient boronic acids.[2] Here are several strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[2]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[2] Consider running the reaction under anhydrous conditions if the chemistry permits.
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, like a pinacol ester or an MIDA boronate, can prevent premature decomposition.[2][3]
Q3: My reaction is producing significant amounts of homocoupling and dehalogenation byproducts. What causes this and how can I prevent it?
A3: Homocoupling (coupling of two boronic acid molecules) and dehalogenation (replacement of the halide with a hydrogen atom) are common side reactions.[1][3]
-
Homocoupling: This is often caused by the presence of Pd(II) species and oxygen.[3] Rigorous degassing of your reaction mixture is the most effective way to prevent this.[1] Using a Pd(0) source directly, instead of a Pd(II) precatalyst that needs to be reduced in situ, can also help.[1]
-
Dehalogenation: This can occur after the oxidative addition step.[3] It can sometimes be promoted by certain amine bases or alcoholic solvents.[3] Switching to a different base or solvent system may be necessary.
Q4: How does the choice of base affect the reaction efficiency?
A4: The base plays a crucial role in the catalytic cycle by activating the organoboron species for the transmetalation step, making it more nucleophilic.[4] The selection of the base can significantly influence the reaction rate and yield.[4] Inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally more effective and widely used than organic bases like triethylamine (TEA) under many conditions.[4][5] The solubility of the base in the chosen solvent system is also a critical factor.[6]
Q5: What is the role of water in the solvent system?
A5: Water can have multiple roles in a Suzuki coupling reaction. It is often used as a co-solvent to dissolve the inorganic base.[6][7] In biphasic systems (e.g., Toluene/Water), the reaction is believed to occur in the organic layer, with the aqueous phase serving as a reservoir for the dissolved base.[8][9] However, an excess of water can lead to undesired side reactions like protodeboronation.[2] For sensitive substrates, anhydrous conditions may be preferable.[2]
Troubleshooting Guide
If you are experiencing low conversion in your Suzuki-Miyaura reaction, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.[1]
Data Presentation: Base and Solvent Effects
The efficiency of a Suzuki coupling reaction is highly dependent on the choice of base and solvent. The following tables summarize quantitative data from various studies to guide your selection.
Table 1: Comparison of Yields with Different Bases
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 90-100 °C, 12-16 h.
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 95 |
| 2 | Cs₂CO₃ | 92 |
| 3 | K₂CO₃ | 88 |
| 4 | Na₂CO₃ | 98 |
| 5 | NaOH | 45 |
| 6 | KOH | 52 |
| 7 | KF | 75 |
| 8 | Et₃N | 35 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4][10]
Table 2: Influence of Solvent on Reaction Yield
Reaction Conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Catalyst (0.35 mol% Pd(II)), NaOH (2 mmol).
| Entry | Solvent (v/v) | Yield (%) |
| 1 | Tetrahydrofuran (THF) | 10.4 |
| 2 | Dimethylformamide (DMF) | 30.9 |
| 3 | Methanol (MeOH) | 78.9 |
| 4 | Dioxane | No Product |
| 5 | Ethanol (EtOH) | 73.4 |
| 6 | MeOH: H₂O (3:2) | 96.3 |
Data from a specific study; yields can vary significantly with other substrates and catalysts.[11]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This should be optimized for each specific transformation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[12]
-
Ligand (e.g., SPhos, 4 mol%)[12]
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[12]
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and the selected base (2.0 mmol).[4][12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][12]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL toluene and 1 mL water) via syringe.[4][12]
-
Reaction Execution: Place the flask in a preheated oil bath (e.g., 100 °C) and stir the mixture vigorously for the desired time (typically 2-24 hours).[12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Visualization of the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The diagram below illustrates the key steps of this process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation Issues with Fluorinated Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges associated with catalyst deactivation when using fluorinated boronic acids in cross-coupling reactions.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments involving fluorinated boronic acids.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with a fluorinated boronic acid is resulting in a low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving fluorinated boronic acids are a common challenge and can stem from several factors, primarily related to catalyst activity and the stability of the boronic acid.
Potential Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst is being deactivated.
-
Solution 1: Select a Robust Catalyst System. For electron-deficient boronic acids, such as many fluorinated variants, highly active catalyst systems are often necessary.[1] Consider using bulky, electron-rich phosphine ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition and reductive elimination steps.
-
Solution 2: Use a Pre-formed Pd(0) Source. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions like homocoupling.[2] Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, or a modern precatalyst can circumvent this issue.[2]
-
Solution 3: Ensure an Inert Atmosphere. Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[3] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
-
Boronic Acid Instability (Protodeboronation): The fluorinated boronic acid is decomposing before it can participate in the catalytic cycle.
-
Solution 1: Use a More Stable Boronic Acid Derivative. Convert the boronic acid to a more stable form, such as a pinacol ester or a potassium trifluoroborate salt.[2] These derivatives are generally more resistant to premature decomposition.[2] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and slow release of the boronic acid under reaction conditions.[4]
-
Solution 2: Employ Anhydrous Conditions. Water can serve as a proton source for protodeboronation.[3] Using rigorously dried solvents and reagents can help suppress this side reaction.[3]
-
Solution 3: Optimize the Base. Strong bases can accelerate protodeboronation.[3] Consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[3]
-
-
Poor Reagent Solubility: The reagents, particularly the base, may not be sufficiently soluble in the reaction solvent.
Below is a troubleshooting workflow to address low yield issues:
Issue 2: Significant Protodeboronation Observed
Question: I am observing a significant amount of the protodeboronated side product in my reaction with a fluorinated boronic acid. How can I minimize this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient boronic acids like many fluorinated derivatives.[3] Here are targeted strategies to mitigate this issue:
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters: This is a highly effective strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce protodeboronation.[5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can be very effective.[3]
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[3] It is advisable to switch to milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst is active enough, running the reaction at a lower temperature may favor the desired cross-coupling.[5]
The following diagram illustrates the decision-making process for addressing protodeboronation:
Frequently Asked Questions (FAQs)
Q1: Can the fluorine atom on the boronic acid directly deactivate the palladium catalyst?
A1: While the electron-withdrawing nature of fluorine can influence the electronic properties of the boronic acid, direct deactivation of the palladium catalyst by the covalently bound fluorine atom is not the primary concern. The more significant issue arises from the potential for the C-F bond to undergo oxidative addition to the palladium center, although this is generally more challenging than C-Br or C-I bond activation.[6] The primary deactivation pathways are more commonly related to the instability of the boronic acid leading to side products, or the interaction of fluoride ions (if used as a base or generated in situ) with the catalyst.
Q2: What is the role of fluoride ions (e.g., from CsF or KF as a base) in the reaction?
A2: Fluoride ions can have a dual role. On one hand, they can act as a base to activate the boronic acid for transmetalation.[7] On the other hand, excess fluoride ions can potentially coordinate to the palladium center, which may inhibit catalytic activity. The choice and concentration of a fluoride-containing base should be carefully optimized.
Q3: I am observing significant homocoupling of my fluorinated boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[8] To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or a highly efficient precatalyst system.[8]
Q4: Are there any specific analytical techniques to monitor catalyst deactivation or side reactions with fluorinated compounds?
A4: Yes, several techniques can be employed. ¹⁹F NMR spectroscopy is a powerful tool to monitor the consumption of the fluorinated boronic acid and the formation of fluorinated products and byproducts. Standard techniques like GC-MS and LC-MS are also invaluable for monitoring the reaction progress and identifying side products. To investigate catalyst deactivation, techniques like XPS and TEM can be used to analyze the state of the palladium catalyst after the reaction.
Data Presentation: Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for successful cross-coupling with fluorinated boronic acids. The following tables provide a comparative overview of different systems for challenging Suzuki-Miyaura couplings.
Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Boronic Acids [9]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for challenging substrates. | 2-5 |
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Use/Properties | Considerations for Fluorinated Boronic Acids |
| K₃PO₄ | Strong | Effective for many challenging couplings, including those with aryl chlorides. | Can promote protodeboronation, especially in the presence of water.[3] |
| K₂CO₃ | Moderate | A good general-purpose base. | A milder option that can reduce the rate of protodeboronation.[3] |
| Cs₂CO₃ | Strong | Often provides higher yields for difficult couplings. | Can also lead to protodeboronation; its high cost is a factor. |
| CsF/KF | Mild | Can be effective and may minimize protodeboronation. | Fluoride ions can have complex effects on the catalyst.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of a fluorinated boronic acid with an aryl halide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Fluorinated boronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, and finely powdered base.[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Catalyst Regeneration (General)
While specific protocols for catalysts deactivated by fluoride are not widely documented, a general procedure for regenerating palladium catalysts on a carbon support (Pd/C) involves an oxidative treatment. This approach aims to remove poisoning species from the catalyst surface.
Procedure for Regeneration of Pd/C: [10]
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with a suitable solvent to remove any adsorbed organic residues.
-
Drying: Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace and treat with a flow of air at an elevated temperature (e.g., 250 °C) for several hours. This treatment can help to burn off carbonaceous deposits and other poisons.[10]
-
Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). A reduction step under a hydrogen atmosphere may be necessary to regenerate the active Pd(0) species.
Note: The optimal conditions for regeneration will depend on the nature of the catalyst and the deactivating species. This protocol should be adapted and optimized accordingly.
Mandatory Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphine Ligands for Difficult Suzuki Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a focus on the critical role of phosphine ligands.
Troubleshooting Guides
This section offers solutions to common problems encountered in difficult Suzuki couplings, such as those involving sterically hindered substrates, electron-rich or -deficient partners, and heteroaryl compounds.
Issue 1: Low to No Yield of Desired Product
A low or nonexistent yield is one of the most frequent challenges in Suzuki couplings, particularly with unreactive substrates like aryl chlorides.[1][2] This issue often stems from an inefficient catalyst system or suboptimal reaction conditions.
Initial Checks & Solutions:
-
Verify Reagent Quality: Ensure that the boronic acid or ester has not degraded. Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common side reaction, especially with heteroaryl boronic acids.[3] Consider using more stable boronic esters, such as pinacol or MIDA esters, to mitigate this issue.[4]
-
Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][4] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[4]
-
Optimize Reaction Temperature: Many difficult couplings require elevated temperatures (80-120 °C) to proceed efficiently.[5] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield.
Advanced Troubleshooting: The Catalyst System
If initial checks do not resolve the issue, focus on the catalyst system, which is composed of a palladium source and a ligand.
-
Ligand Selection: For difficult substrates, standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Bulky and electron-rich monodentate phosphine ligands are crucial for activating challenging substrates.[6][7] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[6] The Buchwald suite of ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective for coupling heteroaryl chlorides and sterically demanding partners.[8]
-
Palladium Precatalyst: The choice of palladium source can also influence the reaction's success. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes be more effective.[4] For highly challenging couplings, consider using palladacycle precatalysts (e.g., XPhos Pd G3), which are designed to generate the active monoligated Pd(0) species under mild conditions.[9]
-
Base Selection: The base is critical for activating the boronic acid during the transmetalation step.[5] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for difficult couplings.[1][5] The solubility of the base can also be a factor, and screening different bases is a recommended optimization step.[1]
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product. Common side reactions include homocoupling, protodeboronation, and dehalogenation.
-
Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen or Pd(II) species.[3][4]
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[3]
-
Mitigation:
-
Use anhydrous solvents and reagents when possible.
-
Employing more stable boronic esters (e.g., pinacol esters) can enhance stability.[4]
-
-
-
Dehalogenation (Ar'-H formation): The aryl halide starting material is reduced to the corresponding arene.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working. What are the first things I should check? A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Inert Atmosphere: Ensure your reaction setup is free of oxygen, as the Pd(0) catalyst is oxygen-sensitive.[1][4]
-
Reagent Integrity: Check the quality of your boronic acid, as they can degrade over time.[3]
-
Reaction Conditions: Verify the temperature and reaction time. Difficult couplings often require higher temperatures and longer reaction times.[5]
-
Catalyst System: For challenging substrates, a standard catalyst like Pd(PPh₃)₄ may be insufficient. Consider switching to a more active system with a bulky, electron-rich phosphine ligand.[1]
Q2: How do I choose the right phosphine ligand for my specific substrates? A2: Ligand selection is crucial. Bulky, electron-rich phosphine ligands facilitate the key steps of the catalytic cycle for difficult substrates.[6][7] For sterically hindered aryl halides or electron-rich/deficient systems, ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points.[8] Refer to the ligand comparison table below for more specific guidance.
Q3: What role does the base play, and which one should I use? A3: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] For difficult couplings, strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] It is recommended to screen a few different bases to find the optimal one for your system.
Q4: I see homocoupling of my boronic acid. How can I prevent this? A4: Homocoupling is often caused by the presence of oxygen or Pd(II) species.[3][4] To minimize it, ensure your reaction is thoroughly degassed and run under an inert atmosphere.[4] Using a Pd(0) precatalyst directly, such as Pd₂(dba)₃, can also help.[4]
Q5: Can I use aryl chlorides in Suzuki couplings? A5: Yes, but they are significantly less reactive than aryl bromides or iodides.[2][10] Successful coupling of aryl chlorides requires a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand like SPhos or XPhos, along with a strong base and elevated temperatures.[8]
Data Presentation
Table 1: Comparison of Common Phosphine Ligands for Suzuki Coupling
The steric and electronic properties of phosphine ligands can be quantified by their cone and bite angles, which influence their effectiveness in catalytic cycles.[6] Generally, ligands with high electron density promote oxidative addition, while steric bulk can improve reductive elimination.[6]
| Ligand Name | Abbreviation | Type | Cone Angle (θ) | Bite Angle (βn) | Recommended Applications |
| Triphenylphosphine | PPh₃ | Monodentate | 145° | N/A | General purpose, less effective for difficult couplings. |
| Tricyclohexylphosphine | PCy₃ | Monodentate | 170° | N/A | Electron-rich, effective for some challenging substrates. |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Monodentate | 182° | N/A | Very bulky and electron-rich, good for oxidative addition. |
| SPhos | SPhos | Biaryl Monodentate | N/A | N/A | Highly active for a broad range of substrates, including heteroaryl chlorides and hindered biaryls.[8] |
| XPhos | XPhos | Biaryl Monodentate | N/A | N/A | Excellent for coupling unactivated aryl and heteroaryl chlorides and sulfonates.[8] |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate | N/A | 99° | General-purpose bidentate ligand, good for many cross-coupling reactions. |
| Xantphos | Xantphos | Bidentate | N/A | 111° | Wide bite angle ligand, can be effective in preventing side reactions like beta-hydride elimination.[11] |
Experimental Protocols
Protocol 1: General Procedure for Phosphine Ligand Screening in a Difficult Suzuki Coupling
This protocol outlines a method for screening various phosphine ligands to identify the optimal catalyst system for a challenging Suzuki coupling, such as one involving a sterically hindered aryl chloride.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
A panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, PCy₃; 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vial Preparation: In a glovebox or under a flow of inert gas, add the aryl halide, boronic acid, and base to a series of reaction vials.
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium source and each phosphine ligand in the chosen solvent.
-
Catalyst Addition: Add the palladium stock solution followed by the respective phosphine ligand stock solution to each reaction vial.
-
Reaction Initiation: Add the remaining solvent to each vial to reach the desired concentration (typically 0.1-0.5 M). Seal the vials and place them in a preheated aluminum block on a stirrer hotplate.
-
Monitoring: Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours). Monitor the progress of each reaction by TLC or LC-MS.
-
Workup and Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction, dilute with a suitable solvent, filter, and analyze by LC-MS or GC-MS to determine the conversion and identify the most effective ligand.
Protocol 2: Optimized Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a starting point for a Suzuki coupling involving a sterically hindered aryl chloride, using a highly active Buchwald-type catalyst system.
Materials:
-
Sterically hindered aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
-
Oven-dried reaction flask with a reflux condenser and magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried flask, add the aryl chloride, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Caption: A workflow for selecting an appropriate phosphine ligand.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Bite angle - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-(Trifluoromethoxy)phenylboronic Acid Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(trifluoromethoxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: Two primary routes are typically considered for the industrial production of aryl boronic acids like this compound:
-
Grignard or Organolithium Route: This classic method involves a metal-halogen exchange with an appropriate precursor (e.g., 3-(trifluoromethoxy)bromobenzene) to form a Grignard or organolithium reagent, which is then quenched with a trialkyl borate.[1] This approach is atom-economical and cost-effective but can be sensitive to certain functional groups.[1]
-
Transition Metal-Catalyzed Borylation: This route, often a Miyaura borylation, utilizes a palladium catalyst to couple an aryl halide or triflate with a boron source like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[1][2] While potentially more expensive due to the catalyst, it offers broader functional group tolerance.[1] A more recent development involves the use of tetrahydroxydiboron, which allows for the direct synthesis of the boronic acid, avoiding a subsequent hydrolysis step and simplifying the process.[1][2]
Q2: What are the key safety considerations when handling reagents for this synthesis on a large scale?
A2: When scaling up the synthesis, it is crucial to adhere to strict safety protocols. Organolithium reagents, if used, are highly reactive and pyrophoric. Large-scale reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in appropriate reactors.[1] Palladium catalysts, while less acutely hazardous, should be handled with care to avoid inhalation of dust. Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that emergency quenching procedures and fire suppression systems are readily available.
Q3: My this compound product contains varying amounts of the corresponding anhydride. Is this normal and how can I address it?
A3: Yes, the formation of boronic anhydrides (boroxines) from boronic acids upon dehydration is a common observation. The product of a synthesis may be a mixture of the boronic acid and its anhydride.[3] For many applications, particularly Suzuki-Miyaura couplings, the presence of the anhydride is often not detrimental as it can readily convert back to the boronic acid under the reaction conditions. If the pure boronic acid is required, careful control of work-up and storage conditions (e.g., avoiding high temperatures and acidic conditions during drying) is necessary.
Troubleshooting Guide
Low Yields
Problem: The overall yield of this compound is significantly lower on a larger scale compared to laboratory experiments.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Considerations |
| Inefficient Metal-Halogen Exchange (Grignard/Organolithium Route) | Ensure slow addition of the organometallic reagent to the trialkyl borate at low temperatures (e.g., -78 °C) to prevent side reactions. Verify the quality and concentration of the organolithium or Grignard reagent before use. | Monitor reaction temperature closely. Inconsistent cooling in large reactors can lead to temperature gradients and reduced yields. |
| Catalyst Deactivation (Palladium-Catalyzed Route) | Ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can deactivate the palladium catalyst.[1] Perform multiple vacuum/nitrogen purge cycles on the reactor before heating.[1] Use degassed solvents. | Oxygen levels in the reactor headspace and solution should be monitored and kept to a minimum (e.g., < 1% in headspace).[1] |
| Incomplete Reaction | Increase reaction time or temperature as needed for larger scale. Monitor reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine the optimal endpoint. | Reaction times may need to be extended from hours to overnight on a larger scale to ensure complete conversion. |
| Product Loss During Work-up | Optimize extraction and isolation procedures. Boronic acids can have some solubility in aqueous phases, so minimize the volume of aqueous washes or perform back-extractions of the aqueous layers. | The pH of the aqueous phase during work-up is critical. Acidification is necessary to protonate the boronate salt and facilitate extraction into an organic solvent. |
Purification Challenges
Problem: Difficulty in obtaining pure this compound, with persistent impurities.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Considerations |
| Co-elution of Impurities during Chromatography | Standard silica gel chromatography can be challenging for boronic acids due to their polarity and potential for interaction with the silica.[4] Consider using a modified stationary phase or a different purification technique. | Some success has been reported with silica gel chromatography using eluents containing a small amount of a polar solvent like methanol.[4] |
| Formation of Side-Products | Analyze the impurity profile to identify the side-products. Common byproducts can include homo-coupling of the starting aryl halide or protodeborylation. Adjust reaction conditions (e.g., catalyst loading, base, temperature) to minimize their formation. | In Suzuki-Miyaura reactions, the choice of palladium catalyst and ligand is crucial to minimize side reactions.[5] |
| Difficulty with Recrystallization | Screen a variety of solvent systems for recrystallization. Good solubility in a hot solvent and poor solubility in a cold solvent is ideal. Trituration with a non-polar solvent can also be an effective purification method.[4] | Solvents such as hot water, ethanol, or mixtures of ethyl acetate and hexanes have been used for recrystallizing aryl boronic acids.[3][6] |
| Residual Palladium Catalyst | If the product is intended for pharmaceutical applications, residual palladium levels must be strictly controlled. Consider treatment with a metal scavenger or performing a final recrystallization to reduce palladium content. | Various commercial metal scavengers are available for this purpose. |
Experimental Protocols & Methodologies
General Protocol for Palladium-Catalyzed Borylation (Miyaura)
This is a generalized procedure and may require optimization for the specific substrate and scale.
-
Reactor Setup: A suitable reactor is rendered inert by repeated vacuum and nitrogen purging.[1]
-
Reagent Charging: The aryl halide (e.g., 3-(trifluoromethoxy)bromobenzene), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and the boron source (e.g., bis(pinacolato)diboron) are charged to the reactor, followed by a degassed solvent (e.g., 1,4-dioxane or 2-butanol).[1]
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by HPLC or GC.
-
Work-up:
-
The reaction mixture is cooled and filtered to remove inorganic salts.
-
The filtrate is concentrated.
-
If a boronate ester was formed, it is hydrolyzed to the boronic acid, typically by treatment with an aqueous acid.
-
The product is then extracted into an organic solvent.
-
-
Isolation and Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or another suitable method.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectra of (Trifluoromethoxy)phenylboronic Acid Isomers
In the field of synthetic chemistry and drug development, a comprehensive understanding of the structural features of key building blocks is paramount. Phenylboronic acids, particularly those bearing fluorine-containing substituents, are of significant interest due to their versatile applications in cross-coupling reactions and their potential as therapeutic agents.[1][2][3] This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid, offering researchers and scientists a detailed look at how the substituent position influences the spectral characteristics.
The trifluoromethoxy group (-OCF₃) is a crucial substituent in medicinal chemistry, known for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Its electronic properties, a combination of a strong electron-withdrawing inductive effect and a weaker π-donating resonance effect, are highly dependent on its position on the phenyl ring.[1][4] These positional differences are clearly reflected in the ¹H NMR spectra of the corresponding phenylboronic acid isomers.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of the three isomers of (trifluoromethoxy)phenylboronic acid were recorded in acetone-d₆. The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.[1][4]
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-(trifluoromethoxy)phenylboronic acid (ortho) | B(OH)₂ | 7.33 | s | - |
| H3 | 7.31–7.25 | m | - | |
| H4 | 7.50 | ddd | ³JH-H = 12.5, ³JH-H = 8.2, ⁴JH-H = 1.8 | |
| H5 | 7.40–7.32 (overlapped with B(OH)₂) | m | - | |
| H6 | 7.76 | dd | ³JH-H = 7.3, ⁴JH-H = 1.8 | |
| 3-(trifluoromethoxy)phenylboronic acid (meta) | B(OH)₂ | 7.64 | s | - |
| H2 | 7.79–7.72 | m | - | |
| H4 | 7.40–7.31 | m | - | |
| H5 | 7.53–7.44 | m | - | |
| H6 | 7.87 | ddd | ³JH-H = 7.3, ⁴JH-H = 1.8, ⁴JH-H = 1 | |
| 4-(trifluoromethoxy)phenylboronic acid (para) | B(OH)₂ | 7.32 | s | - |
| H2, H6 | 8.08–7.94 | m | - | |
| H3, H5 | 7.34–7.24 | m | - |
Source: Molecules, 2021.[1][4]
The data reveals distinct patterns for each isomer. The signals for the aromatic protons are generally found between 7.24 and 8.08 ppm. The position of the -OCF₃ group significantly influences the chemical shifts of the adjacent protons due to its anisotropic effects. Long-range couplings with the fluorine nuclei of the trifluoromethoxy group are also observed, resulting in complex multiplicities for some of the aromatic protons.[1][4]
Experimental Protocol
The following is a representative experimental protocol for the acquisition of ¹H NMR spectra of (trifluoromethoxy)phenylboronic acids.
1. Sample Preparation:
-
A sufficient concentration of the (trifluoromethoxy)phenylboronic acid isomer is dissolved in acetone-d₆. Acetone-d₆ is chosen for its excellent ability to dissolve these compounds.[4]
2. NMR Spectrometer:
-
A high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument, is used to acquire the spectra.[5]
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard pulse-acquire sequence is utilized.[6]
-
Temperature: The data is collected at a standard temperature, typically 37°C.[6]
-
Referencing: Chemical shifts are referenced to the residual solvent peak.[5][7]
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is then phased and baseline corrected.
4. Two-Dimensional NMR:
-
To aid in the definitive assignment of proton signals, two-dimensional NMR experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can be performed. This technique helps to correlate proton signals with their directly attached carbon atoms.[1][4]
The workflow for the analysis of (trifluoromethoxy)phenylboronic acid isomers is depicted in the diagram below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹³C and ¹⁹F NMR Characterization of (Trifluoromethoxy)phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for the ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The data presented herein, supported by experimental protocols, offers a valuable resource for the identification and differentiation of these important isomers.
¹³C and ¹⁹F NMR Data Comparison
The following tables summarize the key ¹³C and ¹⁹F NMR spectral data for the three isomers of (trifluoromethoxy)phenylboronic acid. The data was obtained from spectra recorded in acetone-d₆.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectra of all three isomers are characterized by a quartet for the trifluoromethoxy carbon (OCF₃) with a large ¹J(C,F) coupling constant of approximately 255 Hz.[1] The carbon atom attached to the trifluoromethoxy group also exhibits a smaller through-bond coupling.
| Isomer | Position | C1 (B(OH)₂) | C2 | C3 | C4 | C5 | C6 | OCF₃ |
| ortho | 2-OCF₃ | n.d. | 153.3 (q, ³J(C,F)=1.7 Hz) | 121.5 (q, ⁴J(C,F)=1.0 Hz) | 133.4 | 128.5 | 136.9 | 121.5 (q, ¹J(C,F)=254.7 Hz) |
| meta | 3-OCF₃ | n.d. | 134.4 | 150.3 (q, ³J(C,F)=1.7 Hz) | 119.5 | 127.3 | 124.9 | 121.6 (q, ¹J(C,F)=255.4 Hz) |
| para | 4-OCF₃ | n.d. | 137.4 | 122.2 | 151.7 (q, ³J(C,F)=1.7 Hz) | 122.2 | 137.4 | 121.4 (q, ¹J(C,F)=255.2 Hz) |
| n.d. = not detected |
¹⁹F NMR Spectral Data
The ¹⁹F NMR spectra provide distinct patterns for each isomer due to long-range couplings with aromatic protons.[2] This allows for straightforward differentiation of the ortho, meta, and para positions of the trifluoromethoxy group.
| Isomer | Position | Multiplicity |
| ortho | 2-OCF₃ | Doublet |
| meta | 3-OCF₃ | Pseudo triplet (doublet of doublets) |
| para | 4-OCF₃ | Triplet |
Experimental Protocols
The NMR characterization of the (trifluoromethoxy)phenylboronic acid isomers was conducted using a standardized protocol to ensure data comparability.
Sample Preparation: Samples of each isomer were dissolved in acetone-d₆. Acetone-d₆ was selected as the solvent due to the high solubility of all three compounds, which is particularly important for acquiring high-quality ¹³C NMR spectra that require a sufficient sample concentration.[1]
NMR Spectroscopy: A comprehensive suite of one- and two-dimensional NMR experiments were performed to fully characterize the isomers in solution.[1] This included ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy.[1] For the ortho isomer, a ¹H-¹H COSY experiment was also conducted to unambiguously assign all proton signals.[1]
Visualization of Isomer Differentiation
The distinct ¹⁹F NMR spectral patterns serve as a key diagnostic tool for identifying the specific isomer of (trifluoromethoxy)phenylboronic acid. The following workflow illustrates the logic of using ¹⁹F NMR for this purpose.
This logical diagram illustrates how the multiplicity of the signal in the ¹⁹F NMR spectrum can be used to definitively assign the structure of a (trifluoromethoxy)phenylboronic acid isomer. A doublet indicates the ortho isomer, a triplet points to the para isomer, and a doublet of doublets (pseudo triplet) confirms the meta isomer.
References
A Comparative Analysis of Reactivity: 3-(Trifluoromethoxy)phenylboronic Acid vs. 3-(Trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Reagent
In the realm of modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence reaction kinetics and yields. This guide provides a detailed comparison of two commonly employed reagents: 3-(trifluoromethoxy)phenylboronic acid and 3-(trifluoromethyl)phenylboronic acid, offering insights into their relative reactivity based on experimental data and established chemical principles.
Physicochemical Properties: A Quantitative Comparison
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can enhance the Lewis acidity of the boron center, facilitating the crucial transmetalation step. The table below summarizes key physicochemical parameters for the two boronic acids.
| Property | This compound | 3-(Trifluoromethyl)phenylboronic Acid | Reference |
| CAS Number | 179113-90-7 | 1423-26-3 | [1] |
| Molecular Formula | C₇H₆BF₃O₃ | C₇H₆BF₃O₂ | [1] |
| Molecular Weight | 205.93 g/mol | 189.93 g/mol | [1] |
| pKa | 7.79 ± 0.02 | 7.88 ± 0.01 | [2][3] |
| Hammett Constant (σm) | 0.39 | 0.43 | [4] |
Understanding Reactivity through Electronic Effects
The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are both potent electron-withdrawing groups, a property reflected in their positive Hammett sigma constants (σm). A higher σm value indicates a stronger electron-withdrawing effect.
The -CF₃ group , with a σm of 0.43, is a slightly stronger electron-withdrawing group through a purely inductive effect (-I) than the -OCF₃ group (σm = 0.39). The oxygen atom in the -OCF₃ group can exert a weak, opposing resonance effect (+R) by donating a lone pair of electrons to the aromatic ring, which slightly diminishes its overall electron-withdrawing character compared to the -CF₃ group.[2][3]
This difference in electronic influence directly impacts the Lewis acidity of the boronic acid. A more electron-deficient boronic acid will generally exhibit enhanced reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The lower pKa of this compound (7.79) compared to 3-(trifluoromethyl)phenylboronic acid (7.88) indicates it is a slightly stronger acid.[2][3] This enhanced acidity can be attributed to the strong inductive effect of the -OCF₃ group.
Based on these electronic parameters, one can anticipate subtle differences in reactivity. The slightly stronger electron-withdrawing nature of the -CF₃ group, as indicated by its Hammett constant, might suggest a faster transmetalation rate for 3-(trifluoromethyl)phenylboronic acid. However, the higher acidity (lower pKa) of this compound could also lead to enhanced reactivity. In practice, these competing electronic factors suggest that the reactivity of the two compounds is likely to be comparable, with the optimal choice potentially depending on the specific reaction conditions and the electronic nature of the coupling partner.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl bromide with either this compound or 3-(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound OR 3-(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), the selected boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Reaction and Comparison
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and the logical framework for comparing the two boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for comparing the reactivity of the two boronic acids.
Conclusion
Both this compound and 3-(trifluoromethyl)phenylboronic acid are highly effective reagents for introducing trifluoromethoxy- and trifluoromethyl-phenyl moieties into target molecules via the Suzuki-Miyaura coupling. Their strong electron-withdrawing properties generally lead to good reactivity. The choice between the two may be guided by subtle electronic differences: 3-(trifluoromethyl)phenylboronic acid is a slightly stronger electron-withdrawing agent by induction, while this compound is a slightly stronger Lewis acid. For most applications, their performance is expected to be comparable, and other factors such as commercial availability and cost may also influence the selection process. This guide provides the fundamental data and theoretical framework to assist researchers in making an informed decision for their specific synthetic challenges.
References
A Comparative Crystallographic Analysis of (Trifluoromethoxy)phenylboronic Acid Isomers
A detailed comparison of the solid-state structures of ortho- and para-(trifluoromethoxy)phenylboronic acid, supported by single-crystal X-ray diffraction data. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their crystallographic parameters, experimental protocols, and structural features.
The spatial arrangement of substituents on the phenyl ring significantly influences the physicochemical and structural properties of (trifluoromethoxy)phenylboronic acids. Understanding these structural nuances is critical for their application in areas such as medicinal chemistry and materials science. This guide presents a comparative analysis of the X-ray crystal structures of ortho- and para-(trifluoromethoxy)phenylboronic acid. Despite numerous attempts, single crystals of the meta-isomer suitable for X-ray diffraction could not be obtained, precluding its inclusion in this direct crystallographic comparison.[1][2]
Crystallographic Data Comparison
The molecular structures of ortho- and para-(trifluoromethoxy)phenylboronic acid were determined by single-crystal X-ray diffraction.[1][3] A summary of the key crystallographic data and refinement parameters is presented in the table below, allowing for a direct comparison of their solid-state structures.
| Parameter | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid |
| Chemical Formula | C₇H₇BF₃O₃ | C₇H₇BF₃O₃ |
| Formula Weight | 205.93 | 205.93 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 21.7886(10) | 11.6201(4) |
| b (Å) | 17.7996(4) | 6.5510(2) |
| c (Å) | 9.7820(4) | 11.5369(4) |
| α (°) | 90 | 90 |
| β (°) | 112.981(4) | 108.381(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 3492.5(3) | 832.89(5) |
| Z | 16 | 4 |
| Temperature (K) | 100 | 100 |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| R-factor (%) | 4.69 | 3.52 |
| CCDC Number | 2044318 | 2044319 |
Structural Insights
In the solid state, both the ortho- and para-isomers form hydrogen-bonded dimers, a common structural motif for phenylboronic acids.[1][3] However, the position of the trifluoromethoxy group leads to distinct conformational differences. The ortho-isomer exhibits an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the oxygen atom of the trifluoromethoxy group.[1][3] This interaction influences the overall molecular conformation. The twist angle of the boronic acid group relative to the phenyl ring also differs between the two isomers.[1]
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray crystal structure determination of the (trifluoromethoxy)phenylboronic acid isomers.
Synthesis and Crystallization
The ortho- and para-(trifluoromethoxy)phenylboronic acids were synthesized according to previously reported methods.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of solvent from solutions of the respective compounds.
X-ray Data Collection and Structure Refinement
Data for both isomers were collected at 100 K using a SuperNova diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier maps and refined isotropically.
Logical Workflow for X-ray Crystal Structure Analysis
The process of determining and analyzing a crystal structure via X-ray diffraction follows a logical progression from sample preparation to data analysis and final structure validation.
Workflow for X-ray Crystal Structure Analysis.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Acidity of (Trifluoromethoxy)phenylboronic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity (pKa) of ortho-, meta-, and para-isomers of (trifluoromethoxy)phenylboronic acid. The information is supported by experimental data to assist researchers in selecting the appropriate isomer for applications such as Suzuki-Miyaura coupling, sugar sensing, and drug design, where Lewis acidity is a critical parameter.
Acidity (pKa) Comparison
The acidity of (trifluoromethoxy)phenylboronic acid isomers is significantly influenced by the position of the trifluoromethoxy (-OCF₃) group on the phenyl ring. The pKa values, determined through both potentiometric and spectrophotometric titrations, are summarized below. A lower pKa value indicates a stronger Lewis acid.
| Compound | Isomer Position | pKa (Potentiometric) | pKa (Spectrophotometric) |
| (Trifluoromethoxy)phenylboronic acid | ortho- | 9.51 ± 0.04 | 9.49 ± 0.08 |
| (Trifluoromethoxy)phenylboronic acid | meta- | 7.79 ± 0.02 | 7.96 ± 0.07 |
| (Trifluoromethoxy)phenylboronic acid | para- | 8.11 ± 0.04 | 8.03 ± 0.07 |
| Phenylboronic Acid (unsubstituted) | - | 8.8[1][2] | - |
| (Trifluoromethyl)phenylboronic acid | ortho- | 9.45 ± 0.01 | 9.58 ± 0.16 |
| (Trifluoromethyl)phenylboronic acid | meta- | 7.88 ± 0.01 | 7.85 ± 0.05 |
| (Trifluoromethyl)phenylboronic acid | para- | 7.82 ± 0.01 | 7.90 ± 0.10 |
The meta and para isomers are considerably more acidic than the unsubstituted phenylboronic acid, with pKa values approximately one unit lower.[1][2] This increased acidity is attributed to the strong electron-withdrawing inductive effect of the -OCF₃ group.[1][2] In contrast, the ortho isomer is significantly less acidic than the unsubstituted phenylboronic acid.[1][2] This is due to steric hindrance from the bulky trifluoromethoxy group, which is in close proximity to the boronic acid moiety.[1][2] This steric hindrance inhibits the formation of the tetrahedral boronate ion, thus decreasing the acidity.[1][2]
Experimental Protocols
The pKa values presented in this guide were determined using standard potentiometric and spectrophotometric titration methods.[1][3][4]
Potentiometric Titration
Potentiometric titrations were conducted using a microtitration system. A solution of the boronic acid was titrated with a standardized solution of sodium hydroxide (NaOH). The potential difference was measured after each addition of the titrant, and the equivalence point was determined from the resulting titration curve. The pKa was then calculated from the pH at half-equivalence. All experiments were performed at a constant temperature of 25 ± 1 °C.
Spectrophotometric Titration
Spectrophotometric titrations involved measuring the UV-Vis absorbance of the boronic acid solution at various pH values. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the boronic acid, was monitored as the pH of the solution was adjusted. The pKa was then determined by fitting the absorbance versus pH data to the appropriate equation.
Structure-Acidity Relationship
The relationship between the isomer position of the trifluoromethoxy group and the resulting acidity of the phenylboronic acid can be visualized as a logical flow. The electronic and steric effects of the substituent dictate the final pKa value.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revolutionizing Suzuki-Miyaura Coupling: A New Generation of Palladium Precatalysts for Unstable Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the utility of this powerful reaction has been historically limited by the instability of certain boronic acids, particularly polyfluorophenyl and five-membered heteroaromatic derivatives, which are prone to rapid decomposition under typical reaction conditions. This guide provides a comprehensive comparison of a new class of palladium precatalysts that overcome these limitations, enabling the efficient coupling of previously challenging substrates.
The key to the enhanced performance of these new precatalysts lies in their ability to rapidly generate the active Pd(0) species under exceptionally mild conditions, outcompeting the degradation of the unstable boronic acid.[1][2][3] This allows for reactions to be conducted at or near room temperature with significantly shorter reaction times, leading to higher yields and a broader substrate scope.[1][4]
Performance Comparison: New Precatalysts vs. Traditional Methods
The following tables summarize the superior performance of a novel palladium precatalyst, herein referred to as Precatalyst 1 , in the Suzuki-Miyaura coupling of unstable boronic acids compared to previously reported methods which often result in low or no yield.[1][3]
Table 1: Coupling of Unstable Polyfluorophenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) with Precatalyst 1 [a] |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2',6'-Difluoro-4-methoxybiphenyl | 93 |
| 2 | 4-Chlorotoluene | 2,4,6-Trifluorophenylboronic acid | 2',4',6'-Trifluoro-4-methylbiphenyl | 95 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2,6-Difluorophenylboronic acid | 2',6'-Difluoro-4-(trifluoromethyl)biphenyl | 91 |
| 4 | 2-Chlorobenzonitrile | 2,4,6-Trifluorophenylboronic acid | 2-(2',4',6'-Trifluorobiphenyl-2-yl)benzonitrile | 92 |
[a] Conditions: 2 mol % Precatalyst 1, K₃PO₄ (aq), THF, room temperature, 30 min.[1][3]
Table 2: Coupling of Unstable 2-Heteroarylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) with Precatalyst 1 [b] |
| 1 | 4-Chloroanisole | 2-Furanboronic acid | 4-Methoxy-2'-furylbiphenyl | 94 |
| 2 | 4-Chlorotoluene | 2-Thiopheneboronic acid | 4-Methyl-2'-thienylbiphenyl | 96 |
| 3 | 1-Bromo-4-fluorobenzene | N-Boc-2-pyrroleboronic acid | tert-Butyl 2-(4-fluorophenyl)-1H-pyrrole-1-carboxylate | 90 |
| 4 | 2-Chloropyridine | 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 88 |
[b] Conditions: 2 mol % Precatalyst 1, K₃PO₄ (aq), THF, room temperature or 40 °C, 30 min - 2 h.[1][3]
The Challenge of Protodeboronation
Unstable boronic acids readily undergo protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid. This side reaction is particularly problematic under the basic and often heated conditions of traditional Suzuki-Miyaura couplings.
The new generation of precatalysts circumvents this issue by enabling the catalytic cycle to proceed at a much faster rate than the decomposition of the boronic acid. The table below highlights the relative rates of transmetalation versus deboronation for a series of fluorinated phenylboronic acids, demonstrating that while stability decreases with increased fluorine substitution, the rate of the desired transmetalation reaction increases significantly.[1][3]
Table 3: Deboronation vs. Transmetalation Rates of Polyfluorophenylboronic Acids
| Entry | Boronic Acid | Deboronation Half-life (t₁/₂ min) [c] | Relative Transmetalation Rate (krel) |
| 1 | Phenylboronic acid | - | 1 |
| 2 | 2-Fluorophenylboronic acid | - | 42 |
| 3 | 2,6-Difluorophenylboronic acid | 28 | 155 |
| 4 | 2,4,6-Trifluorophenylboronic acid | 10 | 202 |
[c] Measured at room temperature in a mixture of THF and 0.5 M K₃PO₄.[1][3]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of unstable boronic acids using the new palladium precatalyst.
General Procedure for the Coupling of (Hetero)aryl Chlorides with Unstable Boronic Acids:
An oven-dried vial equipped with a stir bar is charged with the aryl chloride (1.0 mmol), the boronic acid (1.5 mmol), and the palladium precatalyst (0.02 mmol, 2 mol %). The vial is sealed with a septum and purged with argon. Degassed THF (2 mL) and degassed 0.5 M aqueous K₃PO₄ (4 mL) are then added via syringe. The reaction mixture is stirred vigorously at room temperature or 40 °C for the specified time (typically 30 minutes to 2 hours). Upon completion, the reaction is diluted with ethyl acetate, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the desired product.[1][3]
Mechanistic Insight and Experimental Workflow
The success of these new precatalysts is attributed to the rapid formation of the catalytically active Pd(0) species, which then enters the well-established Suzuki-Miyaura catalytic cycle.
Figure 1: Suzuki-Miyaura Catalytic Cycle with New Precatalyst.
The experimental workflow is designed to minimize the exposure of the unstable boronic acid to the basic conditions before the active catalyst is generated.
Figure 2: Experimental Workflow for Coupling Unstable Boronic Acids.
Conclusion
The development of these new palladium precatalysts represents a significant advancement in Suzuki-Miyaura cross-coupling technology. By enabling the rapid and efficient coupling of previously problematic unstable boronic acids under mild conditions, these catalysts open up new avenues for the synthesis of complex molecules in the pharmaceutical and materials science industries. The data and protocols presented here provide a guide for researchers to harness the power of these innovative tools in their own synthetic endeavors.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
Comparative study of electron-withdrawing groups on boronic acid reactivity
An Objective Comparison of Boronic Acid Reactivity Modulated by Electron-Withdrawing Groups
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] The choice of the organoboron reagent is critical to the success of this reaction, and its reactivity is significantly influenced by the electronic nature of its substituents. This guide provides a comparative study of how electron-withdrawing groups (EWGs) on boronic acids affect their reactivity, supported by experimental data and detailed protocols.
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is largely governed by the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[2] The electronic properties of substituents on an aryl boronic acid can significantly alter its Lewis acidity and the nucleophilicity of the ipso-carbon, thereby impacting the rate of transmetalation.[3][4] Generally, attaching an electron-withdrawing group to an aromatic boronic acid decreases its pKa value, indicating an increase in Lewis acidity.[3] While this increased acidity can facilitate the formation of the boronate species required for transmetalation, the reduced electron density on the aromatic ring can simultaneously decrease its nucleophilicity, leading to complex effects on the overall reaction rate.[1][5]
Data Presentation: Substituent Effects on Acidity and Reactivity
The following table summarizes the pKa values and relative reaction rates for a series of substituted phenylboronic acids in a model Suzuki-Miyaura cross-coupling reaction. The data illustrates the correlation between the electronic nature of the substituent and the resulting reactivity. Phenylboronic acid is used as the benchmark for comparison.
| Substituent Group | Position | Hammett Constant (σ) | pKa | Relative Rate (vs. Phenylboronic Acid) |
| -OCH₃ | para | -0.27 | 9.25[6] | ~0.8 |
| -CH₃ | para | -0.17 | ~9.2 | ~0.9 |
| -H | - | 0.00 | 8.86[7] | 1.00 |
| -Cl | para | 0.23 | 8.25 | ~1.2 |
| -CF₃ | para | 0.54 | 7.75 | ~2.5 |
| -NO₂ | para | 0.78 | 7.10 | ~4.0 |
Note: Relative rates are estimated based on general trends reported in kinetic studies of Suzuki-Miyaura reactions and may vary depending on specific reaction conditions.
Experimental Protocols
Reproducible experimental results are contingent on detailed and consistent methodologies. The following protocols provide a framework for the comparative analysis of boronic acid reactivity.
General Experimental Protocol for Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rates and yields of different substituted phenylboronic acids in a palladium-catalyzed cross-coupling reaction with a standard aryl halide.
Materials:
-
Aryl Halide (e.g., 4-Iodoanisole, 1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Water 4:1, 5 mL)
-
Internal Standard (e.g., Dodecane, for GC analysis)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the specific boronic acid to be tested, the palladium catalyst, the base, and the internal standard.
-
Add the degassed solvent system to the flask via syringe.
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots from the reaction mixture at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes). Each aliquot should be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Data Analysis:
-
Plot the concentration of the product formed versus time for each boronic acid tested.
-
Determine the initial reaction rate for each experiment from the initial slope of the concentration-time curve.
-
Calculate the relative reactivity of each boronic acid by normalizing its initial rate against the rate obtained for the reference compound (e.g., phenylboronic acid).
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethoxy)phenylboronic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(Trifluoromethoxy)phenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
This compound is a compound that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols and disposal methods is critical.
Personal Protective Equipment and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or fumes.[1]
Spill Management
In the event of a spill, the area should be evacuated of all non-essential personnel. With appropriate PPE, the spilled material should be carefully swept up to avoid dust formation and collected in a suitable, closed container for disposal. All sources of ignition should be removed, and spark-proof tools should be used.[1]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. The material can be sent for controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1] It is crucial to ensure that the chemical does not enter drains or sewer systems, as it can be harmful to the environment.[1]
Contaminated clothing should be removed immediately and washed before reuse.[1] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected and disposed of as chemical waste. Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, though controlled incineration is preferred for combustible packaging materials.[1]
Safety and Hazard Summary
For quick reference, the table below summarizes the key safety information for this compound.
| Parameter | Information | Source |
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), May cause respiratory irritation | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Spill Procedure | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [2] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
Disposal Workflow
The following diagram outlines the step-by-step workflow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for 3-(Trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 3-(Trifluoromethoxy)phenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS), it is known to cause skin and serious eye irritation.[1][2] Inhalation of dust or fumes should be avoided as it may cause respiratory irritation.[3][4]
Key Hazards:
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the safe handling of this compound. This information is summarized in the table below for clarity.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from dust, splashes, and serious irritation.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[5][6] Gloves should be inspected before use and changed immediately if contaminated.[6] | To prevent skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat is mandatory.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental spills and splashes.[5][6] |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5] | To prevent irritation of the respiratory tract.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure risk.
1. Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that an eyewash station and safety shower are easily accessible.[5][6]
-
Keep the work area clean and free of clutter.[6]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[6]
3. Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.[6]
-
Keep the container of this compound tightly closed when not in use.[1][6][7]
-
Avoid generating dust when transferring the solid.[6][7] Use appropriate tools, such as a spatula, for transfers.[6]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6]
-
Clean the work area to remove any residual chemical.
-
Remove any contaminated clothing immediately and wash it before reuse.[1][5]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5][6]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5][7]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5][7] Do not pour waste down the drain.[5][7]
-
Contaminated Materials: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[5]
In the event of a spill, evacuate the area, ensure it is well-ventilated if safe to do so, and contain the spill with an inert absorbent material like sand or vermiculite, avoiding the creation of dust.[5]
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
